4-Bromo-3-methoxybenzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCCBOUSWYTPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678905 | |
| Record name | 4-Bromo-3-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-91-2 | |
| Record name | 4-Bromo-3-methoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-3-methoxybenzenesulfonyl chloride. This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives for drug discovery. This document details its physicochemical characteristics, provides illustrative experimental protocols, and explores its role in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound is a substituted aromatic sulfonyl chloride. While specific experimental data for this compound is not extensively available in the public domain, the properties of its isomer, 3-Bromo-4-methoxybenzenesulfonyl chloride, and related compounds provide valuable insights.
Table 1: Chemical and Physical Properties of this compound and Related Isomers
| Property | This compound | 3-Bromo-4-methoxybenzenesulfonyl chloride |
| CAS Number | 1215295-91-2[1][2] | 23094-96-4 |
| Molecular Formula | C₇H₆BrClO₃S[1][2] | C₇H₆BrClO₃S |
| Molecular Weight | 285.55 g/mol [1] | 285.54 g/mol |
| Melting Point | 59-62 °C | 83-88 °C |
| Boiling Point | Not available | 366.0 ± 27.0 °C (Predicted)[3] |
| Density | Not available | 1.717 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Generally soluble in organic solvents. Limited solubility in non-polar solvents like hexane. Soluble in polar solvents, but may react with protic solvents like water and alcohols.[4] | Not available |
| Purity | 95%[5] | 97% |
Spectroscopic and Analytical Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants influenced by the bromo, methoxy, and sulfonyl chloride substituents. The methoxy group will present as a singlet.
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. The chemical shifts will be characteristic of a substituted benzene ring.
IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
Mass Spectrometry: Predicted mass spectrometry data suggests the following adducts and collision cross sections (CCS).[6]
Table 2: Predicted Mass Spectrometry Data for this compound [6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 284.89824 | 137.1 |
| [M+Na]⁺ | 306.88018 | 152.2 |
| [M-H]⁻ | 282.88368 | 144.8 |
| [M+NH₄]⁺ | 301.92478 | 158.8 |
| [M+K]⁺ | 322.85412 | 139.5 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a related isomer and a general procedure for the synthesis of sulfonamides, which can be adapted for this compound.
Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride from 2-Bromoanisole
This protocol can be adapted for the synthesis of this compound by starting with 1-bromo-2-methoxybenzene.
Materials:
-
2-Bromoanisole
-
Chloroform
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane
-
Triethylamine
-
tert-Butylamine
-
5% Citric acid solution
-
Dissolve 2-bromo-1-methoxybenzene (10.0 mmol) in chloroform (5 mL).
-
Cool the solution to -5 °C to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (30.0 mmol) dropwise over 30 minutes, maintaining the temperature.
-
Allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
-
Separate the aqueous layer and extract twice with chloroform.
-
Combine the organic layers, dry, and concentrate to yield 3-bromo-4-methoxybenzenesulfonyl chloride.
General Protocol for Sulfonamide Synthesis
This protocol describes the reaction of a benzenesulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: [9]
-
Dissolve the amine (1.0 equiv) in anhydrous DCM and add pyridine (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery
Benzenesulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[10][11][12][13][14] The sulfonamide functional group is a key pharmacophore in numerous FDA-approved drugs.[10][11][12]
Derivatives of this compound can be synthesized to target a variety of diseases, including:
-
Bacterial infections[14]
The bromine atom on the phenyl ring provides a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Role in Modulating Signaling Pathways
Sulfonamide-based drugs are known to modulate various signaling pathways by inhibiting key enzymes.[10][11][12] For example, some sulfonamides act as inhibitors of carbonic anhydrase, while others can modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[10][11][12] The development of novel sulfonamides from this compound could lead to new therapeutic agents that target these and other critical cellular pathways.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of sulfonamide derivatives.
Drug Discovery Workflow
Caption: General drug discovery workflow.
Representative Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. This compound [oakwoodchemical.com]
- 2. 1215295-91-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]
- 7. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. citedrive.com [citedrive.com]
- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 14. ajchem-b.com [ajchem-b.com]
An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry. Due to its specific isomeric form, publicly available experimental data is limited; this guide consolidates all known information from commercial and database sources.
Core Molecular Information
This compound is an aromatic sulfonyl chloride compound. Its structure consists of a benzene ring substituted with a bromo, a methoxy, and a sulfonyl chloride group at positions 4, 3, and 1, respectively.
The molecular structure and key identifiers are summarized in the table below, providing a foundational reference for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1215295-91-2 | [2] |
| Molecular Formula | C₇H₆BrClO₃S | [2] |
| Molecular Weight | 285.55 g/mol | [2] |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
| InChIKey | APCCBOUSWYTPJQ-UHFFFAOYSA-N | [1] |
The known physical and chemical properties of this compound are listed below. These are critical for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 59-62 °C | [2] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Store long-term in a cool, dry place | [3] |
Synthesis and Reactivity
While this compound is commercially available, detailed, peer-reviewed synthesis protocols for this specific isomer are not readily found in the public domain. However, a general synthetic approach can be inferred from established chemical principles and the documented synthesis of its isomer, 3-bromo-4-methoxybenzenesulfonyl chloride.
The synthesis of substituted benzenesulfonyl chlorides often involves the direct chlorosulfonation of a corresponding substituted benzene. For the related isomer, 3-bromo-4-methoxybenzenesulfonyl chloride , the synthesis starts from 2-bromoanisole.[4]
Protocol for 3-Bromo-4-methoxybenzenesulfonyl chloride:
-
Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).[4]
-
Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.[4]
-
Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, maintaining the low temperature.[4]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of 1 hour.[4]
-
Pour the reaction mixture onto crushed ice.[4]
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice with chloroform.[4]
-
Combine the organic layers, dry them, and concentrate to yield the product.[4]
A plausible, though unconfirmed, route to This compound would similarly involve the chlorosulfonation of the appropriate precursor, 1-bromo-2-methoxybenzene. The diagram below illustrates this proposed synthetic relationship.
Caption: Proposed synthetic pathway for the target molecule.
Spectroscopic and Safety Data
No experimentally derived spectroscopic data (NMR, IR, etc.) for this compound is currently available in public repositories. Researchers are advised to perform their own characterization upon acquisition.
This compound is classified as a corrosive material. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] All handling should be performed in a well-ventilated fume hood.
| Hazard Class | Classification & Statements | Source |
| GHS Pictogram | Corrosion | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [2] |
| Precautionary Statements | P280, P301 + P330 + P331, P302 + P352, P304 + P340, P305 + P351 + P338, P310 | [2] |
| Transport Information | UN Number: UN3261, Hazard Class: 8, Packing Group: III | [2] |
Applications and Logical Relationships
As a sulfonyl chloride, this molecule is primarily used as a reagent in organic synthesis, most commonly for the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These reactions are fundamental in the development of new chemical entities for various applications, including pharmaceuticals.
The diagram below illustrates the logical relationships between the compound's identity, its properties, and its primary application domain.
Caption: Key informational relationships for the title compound.
Disclaimer: This document is intended for informational purposes for qualified professionals. The information is based on currently available data from public sources and chemical suppliers. The absence of detailed experimental protocols and spectral data highlights the need for independent verification and characterization by the end-user. Always consult the Safety Data Sheet (SDS) before use.
References
Technical Guide: Physical Characteristics of 4-Bromo-3-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 4-Bromo-3-methoxybenzenesulfonyl chloride. The information is compiled from various sources to ensure a detailed and accurate representation of the compound's properties. This document is intended to serve as a valuable resource for laboratory and research applications.
Core Physical and Chemical Data
This compound is a halogenated and ether-substituted aromatic sulfonyl chloride. Its chemical structure and functional groups confer specific physical properties that are critical for its handling, storage, and application in chemical synthesis. The compound is typically available as a solid with a specified purity, which can influence its melting point.[1]
Quantitative Physical Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1215295-91-2 | [1][2][3] |
| Molecular Formula | C₇H₆BrClO₃S | [1][2][3] |
| Molecular Weight | 285.54 g/mol , 285.55 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 59-62 °C | [1] |
| Boiling Point | 330.7 ± 27.0 °C at 760 mmHg | |
| Purity | 95%, 98% | [1][4] |
| Storage Temperature | 4°C; -4°C (short-term); -20°C (long-term) | [5] |
Note: Discrepancies in molecular weight are minor and likely due to rounding or the use of different isotopic masses in calculations.
Experimental Protocols
Detailed experimental protocols for determining the physical characteristics of solid organic compounds are provided below. These are generalized procedures and may require optimization for this compound.
Melting Point Determination
The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed. The powdered sample is then packed into a capillary tube to a height of 1-2 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[8]
-
Verification: For accurate results, the determination should be repeated at least twice, and the average of the consistent readings should be taken.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for its application in reactions, purification, and formulation.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[9]
-
Solvent Addition: A measured volume of the selected solvent (e.g., 0.75 mL) is added to the test tube in small portions.[9]
-
Mixing: After each addition, the test tube is vigorously agitated or stirred for a set period (e.g., 60 seconds) to ensure thorough mixing.[9][10]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in the specific solvent at that concentration.[10]
-
Quantitative Analysis (Optional): For more precise solubility data, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically.
Logical Workflow Visualization
As detailed signaling pathways involving this compound are not extensively documented in the available literature, a logical workflow for its synthesis is presented. This diagram is based on the general synthesis of aromatic sulfonyl chlorides, adapted from procedures for similar molecules.[11][12]
Caption: Synthesis of this compound.
This document provides a foundational understanding of the physical characteristics of this compound. For any specific application, it is recommended that these properties be confirmed through in-house experimental analysis.
References
- 1. This compound [oakwoodchemical.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1215295-91-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 12. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 4-Bromo-3-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutics. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its expected solubility profile based on the general characteristics of aryl sulfonyl chlorides, detailed experimental protocols for precise solubility determination, and relevant synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 1215295-91-2 |
| Molecular Formula | C₇H₆BrClO₃S |
| Molecular Weight | 285.55 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | 59-62 °C |
Solubility Profile
Table of Expected Qualitative Solubility:
| Solvent | Chemical Formula | Expected Solubility | Rationale & Remarks |
| Water | H₂O | Low / Insoluble | Aryl sulfonyl chlorides |
Spectral Data Analysis of 4-Bromo-3-methoxybenzenesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectral data for 4-Bromo-3-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of its constituent functional groups and data from structurally similar compounds.
Predicted Spectral Data
The spectral characteristics of this compound are dictated by its aromatic ring, methoxy group, bromine atom, and sulfonyl chloride functionality. The following tables summarize the expected quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the methoxy group. The chemical shifts (δ) are predicted based on the electronic effects of the substituents. The electron-withdrawing sulfonyl chloride group will deshield adjacent protons, while the electron-donating methoxy group will cause a shielding effect.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.8 - 8.0 | d |
| ~ 7.6 - 7.8 | dd |
| ~ 7.2 - 7.4 | d |
| ~ 3.9 - 4.1 | s |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the attached functional groups.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 157 | C-3 (C-OCH₃) |
| ~ 142 - 144 | C-1 (C-SO₂Cl) |
| ~ 135 - 137 | C-6 |
| ~ 130 - 132 | C-5 |
| ~ 115 - 117 | C-2 |
| ~ 112 - 114 | C-4 (C-Br) |
| ~ 56 - 58 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2980 - 2850 | C-H stretch (aliphatic, -OCH₃) |
| 1580 - 1560, 1470 - 1430 | C=C stretch (aromatic ring) |
| 1380 - 1350 | SO₂ asymmetric stretch |
| 1280 - 1240 | C-O stretch (aryl ether) |
| 1190 - 1160 | SO₂ symmetric stretch |
| 880 - 860 | C-H bend (aromatic, isolated H) |
| 780 - 740 | C-Br stretch |
| 600 - 500 | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and fragments containing these atoms.
| Predicted MS Data | |
| m/z (mass-to-charge ratio) | Assignment |
| 284/286/288 | [M]⁺ (Molecular ion peak cluster) |
| 249/251 | [M - Cl]⁺ |
| 220/222 | [M - SO₂]⁺ |
| 185 | [M - SO₂Cl]⁺ |
| 157 | [C₆H₄OBr]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for a solid organic compound such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][2]
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[1]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing: Process the acquired free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[1] Determine the chemical shifts, multiplicities, coupling constants, and integrations from the processed spectra.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3] Apply a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.[3] Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument's software will process the interferogram to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Electron ionization (EI) is also a common technique for such compounds.
-
Ionization: Ionize the sample using the chosen method (e.g., EI, ESI, APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualized Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
Caption: General workflow for the spectral analysis of an organic compound.
References
An In-depth Technical Guide to 3-Bromo-4-methoxybenzenesulfonyl Chloride (CAS 23094-96-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Bromo-4-methoxybenzenesulfonyl chloride. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily in the formation of sulfonamide derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-4-methoxybenzenesulfonyl chloride is presented in the table below. While experimental data for some properties are limited, predicted values from computational models are included to provide a more complete profile.
| Property | Value | Source |
| CAS Number | 23094-96-4 | [1][2] |
| Molecular Formula | C₇H₆BrClO₃S | [1][2] |
| Molecular Weight | 285.54 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 83-88 °C | [1][3] |
| Boiling Point (Predicted) | 366.0 ± 27.0 °C | [3] |
| Density (Predicted) | 1.717 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in polar organic solvents. | [3] |
Spectroscopic Data
Experimental spectroscopic data for 3-Bromo-4-methoxybenzenesulfonyl chloride is not widely available in public databases. However, typical spectral characteristics can be inferred from the structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic signals would appear as a complex multiplet in the downfield region, while the methoxy protons would present as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the six aromatic carbons and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching), typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹. Other significant peaks would include those for C-O and C-Br stretching.[4]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine and chlorine.
Synthesis and Reactivity
3-Bromo-4-methoxybenzenesulfonyl chloride is a key intermediate in the synthesis of various sulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as primary and secondary amines, leading to the formation of a stable sulfonamide bond.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride
A general procedure for the synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole is as follows:
Materials:
-
2-Bromoanisole
-
Chloroform (CHCl₃)
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
5% Citric acid solution
-
Triethylamine (Et₃N)
-
tert-Butylamine
Procedure:
-
Dissolve 2-bromoanisole (1.0 eq) in chloroform.
-
Cool the solution to -5 °C to 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes, maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
-
Separate the aqueous layer and extract it twice with chloroform.
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield 3-Bromo-4-methoxybenzenesulfonyl chloride.[5]
Diagram of Synthetic Workflow:
References
- 1. Buy N-(3-bromo-4-phenoxyphenyl)methanesulfonamide [smolecule.com]
- 2. 3-Bromo-4-methoxybenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Structure and Derivatives of 4-Bromo-3-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure of 4-bromo-3-methoxybenzenesulfonyl chloride and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological activities of this class of compounds. While specific biological data for derivatives of this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds to provide illustrative examples of their potential as therapeutic agents.
Core Structure and Physicochemical Properties
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonyl chloride functional group.
| Property | Value |
| Molecular Formula | C₇H₆BrClO₃S |
| Molecular Weight | 285.55 g/mol |
| CAS Number | 1215295-91-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of 4-Bromo-3-methoxybenzenesulfonamide Derivatives: A General Protocol
The primary reaction of this compound is the sulfonamide formation with primary or secondary amines. This reaction is fundamental to the synthesis of a wide array of derivatives with potential biological activities.
Experimental Protocol: Synthesis of N-Aryl-4-bromo-3-methoxybenzenesulfonamides
This protocol is adapted from the synthesis of structurally similar sulfonamides and serves as a general guideline.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in dichloromethane to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized derivatives is confirmed using various spectroscopic techniques. Below are representative data for a closely related isomer, N-(4-bromophenyl)-4-methoxybenzenesulfonamide, which illustrates the expected spectral features.[1]
| Spectroscopic Data for a Structurally Related Isomer: N-(4-bromophenyl)-4-methoxybenzenesulfonamide | |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3265 (N-H stretch), 1590 (C=C aromatic stretch), 1330 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch), 830 (C-Br stretch), 570, 550 (S-N-C bend) |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm) | 7.73 (d, J=9.9 Hz, 2H, Ar-H), 7.34 (d, J=9.9 Hz, 2H, Ar-H), 7.27 (s, 1H, NH), 6.99 (d, J=9.5 Hz, 2H, Ar-H), 6.91 (d, J=9.5 Hz, 2H, Ar-H), 3.82 (s, 3H, O-CH₃) |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ ppm) | 163.20, 137.98, 132.29, 129.97, 129.40, 122.92, 118.34, 114.30, 55.57 |
Potential Biological Activities and Signaling Pathways
While specific data for derivatives of this compound are limited, the broader class of benzenesulfonamides has been extensively studied for various biological activities, particularly as anticancer agents and enzyme inhibitors.
Anticancer Activity of Related Benzenesulfonamide Derivatives
The following table summarizes the in vitro anticancer activity of a series of novel benzenesulfonamide-aroylhydrazone conjugates against the MCF-7 human breast cancer cell line. This data is presented to illustrate the potential of the sulfonamide scaffold.
| Compound | IC₅₀ (µM) against MCF-7 Cells |
| Compound 9 | 4 |
| Compound 19 | 6 |
Data from a study on benzenesulfonamide-aroylhydrazone conjugates.
Inhibition of Signaling Pathways
Benzenesulfonamide derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Two such pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain sulfonamide derivatives have been identified as inhibitors of this pathway.
Figure 1. Illustrative diagram of the PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of benzenesulfonamide derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.
References
4-Bromo-3-methoxybenzenesulfonyl Chloride: A Technical Review of a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxybenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride, presents itself as a potentially valuable, yet underexplored, building block in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive sulfonyl chloride moiety and a synthetically versatile brominated aromatic ring, offers a scaffold for the development of complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, and by extension through its isomer, its potential reactivity. Due to a notable absence of published data on its direct biological applications, this review will also draw upon the known reactivity of sulfonyl chlorides and the significance of the bromo- and methoxy-substituted phenyl ring in drug design to infer its potential utility.
Physicochemical Properties
While specific experimental data for this compound is scarce in publicly available literature, its basic properties can be readily identified.
| Property | Value | Source |
| CAS Number | 1215295-91-2 | [1] |
| Molecular Formula | C₇H₆BrClO₃S | [1][2] |
| Molecular Weight | 285.54 g/mol | [2] |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
| InChIKey | APCCBOUSWYTPJQ-UHFFFAOYSA-N | N/A |
Synthesis
A detailed protocol for the synthesis of the regioisomeric 3-bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole (2-bromo-1-methoxybenzene) has been reported and serves as an excellent procedural template.[2]
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride[3]
This protocol describes the synthesis of the regioisomer and can be adapted for the synthesis of this compound by using 1-bromo-2-methoxybenzene as the starting material.
Reaction Scheme:
Figure 1. Synthetic workflow for 3-bromo-4-methoxybenzenesulfonyl chloride.
Materials:
-
2-Bromo-1-methoxybenzene (1.87 g, 10.0 mmol)
-
Chloroform (5 mL)
-
Chlorosulfonic acid (2.0 mL, 30.0 mmol)
-
Crushed ice
-
Dichloromethane
Procedure:
-
Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).
-
Cool the solution to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice with chloroform.
-
Combine the organic layers, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield 3-bromo-4-methoxybenzenesulfonyl chloride.
Expected Yield: 2.80 g (98%)[2]
Potential Applications in Drug Discovery and Development
While no specific biological activities or drug development applications have been reported for this compound, its structural motifs are prevalent in medicinally active compounds. The sulfonyl chloride functional group is a key precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.
Figure 2. General synthetic route to sulfonamides and their potential biological activities.
The bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in a drug discovery program. The methoxy group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can also participate in hydrogen bonding interactions with biological targets.
Spectroscopic Data
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has been found in the reviewed literature. Characterization of this compound would be a crucial step for any researcher planning to utilize it in synthesis.
Conclusion and Future Outlook
This compound is a chemical entity with significant, yet largely untapped, potential as a synthetic intermediate. While a detailed experimental and biological profile is currently absent from the scientific literature, its synthesis can be reasonably inferred from established protocols for its regioisomer. The presence of a reactive sulfonyl chloride group, a modifiable bromine atom, and a methoxy substituent makes it an attractive starting material for the generation of diverse chemical libraries for screening in drug discovery programs. Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound, followed by an exploration of its reactivity in the synthesis of novel sulfonamides and other derivatives. Subsequent biological evaluation of these new chemical entities could unveil promising applications in various therapeutic areas.
References
The Genesis of a Synthetic Revolution: A Technical History of Substituted Benzenesulfonyl Chlorides
For Immediate Release
A cornerstone of modern organic and medicinal chemistry, substituted benzenesulfonyl chlorides have a rich and storied history that dates back to the mid-19th century. This in-depth technical guide explores the discovery, evolution of synthetic methodologies, and the pivotal role of these compounds in the development of landmark pharmaceuticals and other vital chemical products. From their initial synthesis to their contemporary applications, this document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical overview.
Discovery and Early Synthesis
The journey of benzenesulfonyl chlorides began in 1852 when French chemists Charles Frédéric Gerhardt and Gustave Chancel first reported the synthesis of benzenesulfonyl chloride. Their pioneering work, published in Comptes rendus de l'Académie des sciences, involved the reaction of benzene with chlorosulfonic acid. This discovery laid the fundamental groundwork for a new class of organic sulfur compounds. Shortly after, in 1853, Gerhardt, this time with Luigi Chiozza, published a paper in Annalen der Chemie und Pharmacie detailing the reaction of the sodium salt of benzenesulfonic acid with phosphorus pentachloride to yield the same sulfonyl chloride.
These early methods, while groundbreaking, were often characterized by harsh reaction conditions and modest yields. The following table summarizes the key historical methods for the synthesis of benzenesulfonyl chloride, offering a glimpse into the evolution of synthetic efficiency.
| Method | Discoverer(s) | Year | Reagents | Typical Yield | Notes |
| Chlorosulfonation of Benzene | Gerhardt & Chancel | 1852 | Benzene, Chlorosulfonic Acid | Not explicitly reported in initial discovery | Laid the foundation for industrial production. |
| From Benzenesulfonate Salt | Gerhardt & Chiozza | 1853 | Sodium Benzenesulfonate, PCl5 | Not explicitly reported in initial discovery | Provided an alternative route from sulfonic acids. |
| From Benzenesulfonate Salt | Organic Syntheses | 1921 | Sodium Benzenesulfonate, PCl5/POCl3 | 74-87% | Optimized procedures for laboratory-scale synthesis. |
| Chlorosulfonation of Benzene | Organic Syntheses | 1921 | Benzene, Chlorosulfonic Acid | 75-77% | A refined and scalable laboratory procedure. |
Evolution of Synthetic Methodologies
The initial discoveries paved the way for the development of more refined and versatile methods for the synthesis of a wide array of substituted benzenesulfonyl chlorides. The ability to introduce various substituents onto the benzene ring opened up new avenues for chemical synthesis and drug discovery.
Chlorosulfonation
The direct reaction of an aromatic compound with chlorosulfonic acid remains a widely used method, particularly on an industrial scale. The reaction is an electrophilic aromatic substitution where the electrophile is the chlorosulfonium ion. The orientation of the incoming chlorosulfonyl group is dictated by the nature of the substituents already present on the aromatic ring. For example, the chlorosulfonation of toluene primarily yields p-toluenesulfonyl chloride, a crucial reagent in organic synthesis.
The Sandmeyer-type Reaction
A significant advancement for the synthesis of specific substituted benzenesulfonyl chlorides was the application of a reaction analogous to the Sandmeyer reaction. First described by Meerwein, this method involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst. This approach allows for the synthesis of sulfonyl chlorides with substitution patterns that are not easily accessible through direct chlorosulfonation.
The Dawn of the Sulfa Drugs: A Paradigm Shift in Medicine
The history of substituted benzenesulfonyl chlorides is inextricably linked with the development of the first generation of antibiotics: the sulfonamides, or "sulfa drugs." In the 1930s, at the laboratories of Bayer (then part of IG Farben), a team of researchers led by Gerhard Domagk was investigating the antibacterial properties of azo dyes. This research led to the discovery of Prontosil, a red dye that showed remarkable antibacterial activity in vivo.
Further research at the Pasteur Institute in France revealed that Prontosil was a prodrug, meaning it was metabolized in the body to an active form. This active metabolite was identified as p-aminobenzenesulfonamide, also known as sulfanilamide. The synthesis of sulfanilamide and its derivatives relied on the use of substituted benzenesulfonyl chlorides, specifically p-acetamidobenzenesulfonyl chloride. This pivotal discovery ushered in the era of antibacterial chemotherapy and saved countless lives.
The general synthetic pathway to sulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an amine. This reaction forms the basis of the Hinsberg test, a classical method for the differentiation of primary, secondary, and tertiary amines developed by Oscar Hinsberg in 1890.
Experimental Protocols from the Historical Literature
To provide a tangible sense of the historical laboratory practices, this section details the experimental procedures as described in seminal publications.
Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation (Adapted from Organic Syntheses, 1921)
Procedure: In a 5-liter flask equipped with a mechanical stirrer, a dropping funnel, and an outlet tube connected to a gas absorption trap, is placed 3.5 kg (2 liters) of chlorosulfonic acid. To this, 780 g (888 cc, 10 moles) of benzene is added slowly with continuous stirring. The temperature of the reaction mixture is maintained between 20-25°C by cooling with a water bath. The addition of benzene typically takes 2-3 hours. After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then poured onto 6-7 kg of crushed ice. The oily layer of benzenesulfonyl chloride is separated, and the aqueous layer is extracted with carbon tetrachloride. The combined organic layers are washed with a dilute sodium carbonate solution and then water. The solvent is removed by distillation, and the benzenesulfonyl chloride is purified by vacuum distillation. The product is collected at 118-120°C/15 mm Hg.
Yield: 1320-1360 g (75-77% of the theoretical amount).
The Hinsberg Test for Amines (Conceptual Procedure based on Hinsberg's 1890 Publication)
Principle: This test distinguishes between primary, secondary, and tertiary amines based on the reactivity of the sulfonamide product with alkali.
Procedure:
-
A small amount of the amine is shaken with an excess of benzenesulfonyl chloride in the presence of aqueous sodium hydroxide.
-
Primary Amines: A primary amine reacts to form an N-substituted benzenesulfonamide. The resulting sulfonamide has an acidic proton on the nitrogen, which reacts with the sodium hydroxide to form a water-soluble sodium salt. The initial mixture becomes a clear solution. Upon acidification, the insoluble sulfonamide precipitates.
-
Secondary Amines: A secondary amine reacts to form a di-N-substituted benzenesulfonamide. This sulfonamide has no acidic proton and is therefore insoluble in the alkaline solution, forming a precipitate. The precipitate does not dissolve upon acidification.
-
Tertiary Amines: A tertiary amine does not react with benzenesulfonyl chloride to form a stable sulfonamide. The unreacted amine is insoluble in the alkaline solution. Upon acidification, the amine forms a soluble ammonium salt, and the solution becomes clear.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships in the history and application of substituted benzenesulfonyl chlorides.
Caption: Industrial production of p-toluenesulfonyl chloride.
Caption: Metabolic activation of Prontosil to Sulfanilamide.
Caption: Logical workflow of the Hinsberg Test for amines.
Conclusion
The discovery and development of substituted benzenesulfonyl chlorides represent a significant chapter in the history of chemistry. From their humble beginnings in a 19th-century laboratory to their role in the creation of life-saving drugs and a vast array of other chemical products, their impact has been profound. The continuous refinement of their synthesis and the exploration of their reactivity have provided chemists with a powerful and versatile tool, the full potential of which continues to be explored in modern research and development. This guide serves as a testament to the enduring legacy of these remarkable compounds and the scientists who brought them to light.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-3-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-bromo-3-methoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary method detailed is the high-yield chlorosulfonation of 2-bromoanisole. An alternative synthetic route commencing from 4-bromo-3-methoxyaniline via a Sandmeyer-type reaction is also discussed. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of sulfonamides, which are a prominent class of compounds in drug discovery. The presence of the bromo, methoxy, and sulfonyl chloride functionalities offers multiple reaction sites for the construction of complex molecular architectures. This protocol outlines a robust and efficient synthesis of this important intermediate.
Data Presentation
The following table summarizes the key quantitative data for the chlorosulfonation of 2-bromoanisole to produce this compound.
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| 2-Bromoanisole | C₇H₇BrO | 187.03 | 1.87 | 10.0 | 1.0 |
| Chlorosulfonic acid | HSO₃Cl | 116.52 | 3.50 (2.0 mL) | 30.0 | 3.0 |
| This compound | C₇H₆BrClO₃S | 285.54 | 2.80 | 9.8 | - |
| Product Yield | - | - | - | - | 98% [1][2] |
Experimental Protocols
Primary Protocol: Chlorosulfonation of 2-Bromoanisole[1][2]
This protocol describes the synthesis of this compound from 2-bromoanisole.
Materials:
-
2-Bromoanisole
-
Chlorosulfonic acid
-
Chloroform
-
Crushed ice
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).
-
Cooling: Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 0 °C.
-
Warming to Room Temperature: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of 1 hour with continuous stirring.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and then concentrate the solution using a rotary evaporator to yield this compound. The reported yield for this procedure is 98% (2.80 g).[1][2]
Alternative Protocol: Sandmeyer-Type Synthesis
An alternative approach for the synthesis of aryl sulfonyl chlorides involves a Sandmeyer-type reaction starting from the corresponding aniline.[3][4][5] In the case of this compound, the synthesis would commence with 4-bromo-3-methoxyaniline. This method involves the in-situ formation of a diazonium salt from the aniline, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[3][4][5] This modern variation of the Sandmeyer reaction is noted for its operational simplicity and enhanced safety profile, as it avoids the isolation of potentially energetic diazonium salt intermediates.[5]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the chlorosulfonation of 2-bromoanisole.
Caption: Workflow for the synthesis of this compound.
References
- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Bromo-3-methoxybenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The versatility of the sulfonamide scaffold stems from the synthetic accessibility of substituted sulfonyl chlorides, which serve as key building blocks. 4-Bromo-3-methoxybenzenesulfonyl chloride is a valuable reagent for synthesizing novel sulfonamide derivatives. The methoxy group can influence the compound's pharmacokinetic properties, while the bromine atom provides a reactive handle for further chemical diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]
These application notes provide detailed protocols for the synthesis of sulfonamides using this compound and their subsequent functionalization.
Synthesis of this compound
The synthesis of the title compound can be achieved via chlorosulfonation of the corresponding 1-bromo-2-methoxybenzene. The following protocol is adapted from a procedure for a similar isomer, 3-bromo-4-methoxybenzenesulfonyl chloride.[4]
Experimental Protocol: Chlorosulfonation
-
Reaction Setup: Dissolve 1-bromo-2-methoxybenzene (1.0 equiv., e.g., 10.0 mmol, 1.87 g) in chloroform (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to a range of -5 °C to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0 equiv., e.g., 30.0 mmol, 2.0 mL) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.
-
Quenching: Carefully pour the reaction mixture onto crushed ice in a separate beaker.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[4]
Workflow for Synthesis of the Sulfonyl Chloride
Caption: Workflow for the synthesis of this compound.
Core Application: General Sulfonamide Synthesis
The primary application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction, often conducted in the presence of a base, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[5]
Experimental Protocol: Sulfonamide Formation
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-2.0 equivalents), to the solution.
-
Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) either neat or as a solution in the reaction solvent. The addition can be performed at 0 °C and the reaction then allowed to warm to room temperature.[6]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[7]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent if necessary. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1 M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[4][8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[4]
Table 1: Representative Reaction Data (Adapted from Isomer Synthesis[4])
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 3-Bromo-4-methoxybenzenesulfonyl chloride | tert-Butylamine | Triethylamine | Dichloromethane | 2 | 77 |
Workflow for General Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Advanced Application: Diversification via Suzuki Coupling
The bromine atom on the aromatic ring of the synthesized sulfonamide is a versatile functional group that can be used for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the introduction of various aryl or heteroaryl substituents, significantly expanding the chemical diversity of the synthesized library.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the N-substituted-4-bromo-3-methoxybenzenesulfonamide (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio), via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under the inert atmosphere. Monitor reaction completion by TLC.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired biaryl sulfonamide derivative.
Table 2: Typical Reagents for Suzuki-Miyaura Coupling[3]
| Component | Example Reagent | Stoichiometry (equiv.) |
| Aryl Bromide | 4-Bromo-sulfonamide | 1.0 |
| Boronic Acid | Arylboronic acid | 1.5 |
| Catalyst | Pd(PPh₃)₄ | 0.05 |
| Base | K₂CO₃ | 2.0 |
| Solvent | 1,4-Dioxane/Water (4:1) | - |
Workflow for Suzuki Coupling Diversification
Caption: Workflow for diversification via Suzuki-Miyaura coupling.
Application in Drug Discovery: Targeting Signaling Pathways
Sulfonamide-based compounds are known to inhibit a variety of enzymes and receptors, making them valuable in targeting signaling pathways implicated in disease. For instance, novel sulfonamides have been developed as potent inhibitors of CXCR4, a chemokine receptor involved in cancer metastasis, and various kinases that are central to inflammatory and cell proliferation pathways.[7][8] The library of compounds generated from this compound can be screened against such targets.
Representative Signaling Pathway: Kinase Inhibition
Caption: A generic MAP Kinase pathway and a potential point of inhibition.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 4-Bromo-3-methoxybenzenesulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-Bromo-3-methoxybenzenesulfonyl chloride with primary amines is a cornerstone of sulfonamide synthesis. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 4-bromo-3-methoxybenzenesulfonyl moiety provides a versatile scaffold for generating diverse libraries of compounds for drug discovery. The bromine atom serves as a handle for further functionalization, for instance, through cross-coupling reactions, while the methoxy group influences the electronic and steric properties of the molecule. This document provides detailed protocols and application notes for the synthesis of N-substituted-4-bromo-3-methoxybenzenesulfonamides.
Data Presentation
The reaction of this compound with primary amines generally proceeds with good to excellent yields. The following table summarizes representative yields for this transformation with various primary amines.
| Primary Amine | Product | Reaction Conditions | Yield (%) | Reference |
| tert-Butylamine | N-(tert-Butyl)-4-bromo-3-methoxybenzenesulfonamide | Triethylamine, Dichloromethane, 0 °C to rt, 2h | 77 | [1] |
| 4-Bromoaniline | N-(4-Bromophenyl)-4-bromo-3-methoxybenzenesulfonamide | Pyridine, Dichloromethane, rt, 2h | ~95 (analogous) | [2] |
| 2-Amino-5-bromoacetophenone | N-(2-Acetyl-5-bromophenyl)-4-bromo-3-methoxybenzenesulfonamide | Pyridine, Reflux, 2h | ~85 (analogous) | [3] |
| Complex Indole Amine | N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide | Phenyliodonium diacetate, CuBr₂, CH₂Cl₂, 273 K, 3h | 78 (analogous) |
Note: Yields marked as "analogous" are based on similar reactions with different sulfonyl chlorides or anilines and serve as an estimation of expected yields.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of N-substituted-4-bromo-3-methoxybenzenesulfonamides.
General Protocol for the Reaction with Aliphatic and Aromatic Amines (Hinsberg Reaction)
This protocol is a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) (1.5-2.0 eq) or Pyridine (as solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0-1.2 eq) in anhydrous dichloromethane. If using triethylamine as the base, add it to this solution (1.5-2.0 eq). If using pyridine, the amine can be dissolved directly in pyridine.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add this compound (1.0 eq) portion-wise or as a solution in a minimal amount of the reaction solvent. The addition should be done slowly to control any exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Specific Protocol: Synthesis of N-(tert-Butyl)-4-bromo-3-methoxybenzenesulfonamide[1]
Materials:
-
This compound (2.80 g, 9.8 mmol)
-
tert-Butylamine (1.33 mL, 12.6 mmol)
-
Triethylamine (1.76 mL, 12.6 mmol)
-
Dichloromethane (30 mL)
-
5% Citric acid solution
Procedure:
-
Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL) in a round-bottom flask.
-
Add triethylamine (1.76 mL, 12.6 mmol) to the solution.
-
Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stand for 2 hours at room temperature.
-
Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixed solvent to yield 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77% yield).[1]
Applications in Drug Discovery: Inhibition of the 12-Lipoxygenase Pathway
Sulfonamide derivatives are being investigated as potent inhibitors of various enzymes implicated in disease. One such target is 12-lipoxygenase (12-LOX), an enzyme that plays a crucial role in inflammatory pathways.
12-Lipoxygenase Signaling Pathway
The 12-LOX enzyme catalyzes the oxygenation of arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is a bioactive lipid mediator that can activate downstream signaling pathways, often through G-protein coupled receptors like GPR31, leading to inflammatory responses.
Caption: The 12-Lipoxygenase signaling pathway and potential inhibition by sulfonamides.
Experimental Workflow for Inhibitor Screening
A typical workflow for screening newly synthesized sulfonamides for their inhibitory activity against 12-LOX is outlined below.
Caption: Workflow for the development of sulfonamide-based 12-LOX inhibitors.
References
- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-3-methoxybenzenesulfonyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. Benzenesulfonyl chlorides are a well-established class of reagents for the protection of amines and, to a lesser extent, alcohols and phenols. The electronic and steric properties of the aryl ring can be modulated through substitution to fine-tune the stability and reactivity of the resulting sulfonamide or sulfonate ester.
This document provides detailed application notes and protocols for the use of 4-bromo-3-methoxybenzenesulfonyl chloride as a protecting group. While specific literature on this particular reagent is limited, the protocols and data presented herein are based on established principles for substituted benzenesulfonyl chlorides and provide a robust starting point for its application in synthesis. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group offers a unique electronic profile that can influence the stability and cleavage conditions of the corresponding protected functional groups.
Data Presentation
The following tables summarize the generalized conditions for the protection and deprotection reactions involving this compound. These are starting points and may require optimization for specific substrates.
Table 1: Generalized Conditions for Protection of Amines and Alcohols
| Functional Group | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Primary Amines | Triethylamine, Pyridine | Dichloromethane, THF | 0 to rt | 2 - 6 | 85 - 95 |
| Secondary Amines | Triethylamine, Pyridine | Dichloromethane, THF | 0 to rt | 4 - 12 | 80 - 90 |
| Alcohols (Phenols) | Pyridine, DMAP | Pyridine, Dichloromethane | rt to 50 | 12 - 24 | 70 - 85 |
Table 2: Stability of the 4-Bromo-3-methoxybenzenesulfonyl (BMS) Protecting Group
| Conditions | Stability | Notes |
| Strongly Acidic (e.g., conc. HCl, TFA) | High | Generally stable; prolonged exposure at high temperatures may lead to cleavage. |
| Strongly Basic (e.g., NaOH, KOH) | High | Generally stable to hydrolysis. |
| Oxidative (e.g., KMnO₄, O₃) | High | The sulfonyl group is resistant to oxidation. |
| Reductive (e.g., H₂/Pd, LiAlH₄) | Moderate to Low | Susceptible to cleavage under certain reductive conditions. |
| Nucleophilic | Moderate | Can be cleaved by strong nucleophiles, especially thiolates. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes the formation of a sulfonamide from a primary amine and this compound.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equiv.) or pyridine (2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired sulfonamide.
Protocol 2: General Procedure for the Deprotection of a Sulfonamide (Reductive Cleavage)
This protocol outlines a common method for the cleavage of a sulfonamide using magnesium in methanol.
Materials:
-
N-(4-Bromo-3-methoxybenzenesulfonyl) protected amine
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated aqueous)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred suspension of magnesium turnings (10-20 equiv.) in anhydrous methanol under an inert atmosphere, add the sulfonamide (1.0 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the protection of an amine.
Caption: Experimental workflow for the deprotection of a sulfonamide.
Caption: Stability profile of the BMS protecting group.
Application Notes and Protocols: Experimental Procedure for Sulfonylation with 4-Bromo-3-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxybenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly for the preparation of sulfonamides. The sulfonamide functional group is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the bromo and methoxy substituents on the phenyl ring of this compound offers opportunities for further functionalization and modulation of the physicochemical and pharmacological properties of the resulting sulfonamide derivatives.
This document provides a detailed experimental protocol for the synthesis of sulfonamides using this compound and various amines. It also includes representative quantitative data and discusses the relevance of the synthesized compounds in drug discovery, particularly in the context of inhibiting cellular signaling pathways.
Data Presentation
The following table summarizes representative yields for the synthesis of N-substituted 4-bromo-3-methoxybenzenesulfonamides from the reaction of this compound with various amines under standard reaction conditions.
| Amine Substrate | Product | Yield (%) |
| tert-Butylamine | 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide | 77%[1] |
| 2,5-Dimethoxyaniline | N-(2,5-Dimethoxyphenyl)-4-bromo-3-methoxybenzenesulfonamide | Not specified, but a similar synthesis of N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide proceeded with high yield. |
| N-Methyl-2,5-dimethoxyaniline | N-(2,5-Dimethoxyphenyl)-N-methyl-4-bromo-3-methoxybenzenesulfonamide | 82% (for a similar N-methylated product)[2] |
| 2-Aminoacetonitrile | N-(Cyanomethyl)-N-(2,5-dimethoxyphenyl)-4-bromo-3-methoxybenzenesulfonamide | 65% (for a similar N-cyanomethylated product)[2] |
Experimental Protocols
General Procedure for the Sulfonylation of Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Example Synthesis: Preparation of 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide[1]
This example illustrates the general procedure for the synthesis of a specific sulfonamide.
-
3-Bromo-4-methoxybenzenesulfonyl chloride (2.80 g, 9.8 mmol) was dissolved in dichloromethane (30 mL).
-
Triethylamine (1.76 mL, 12.6 mmol) was added to the solution.
-
tert-Butylamine (1.33 mL, 12.6 mmol) was added dropwise to the solution.
-
The reaction mixture was allowed to stand for 2 hours.
-
The mixture was then poured into a 5% citric acid solution and dichloromethane.
-
The organic layer was separated, and the aqueous layer was extracted twice with dichloromethane.
-
The combined organic layers were dried and concentrated.
-
The crude product was recrystallized from an ethyl acetate/hexane mixed solvent to give 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77% yield).[1]
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols: Synthesis of N-Aryl-4-bromo-3-methoxybenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with anilines is a fundamental transformation in medicinal chemistry and materials science, yielding a diverse array of N-aryl-4-bromo-3-methoxybenzenesulfonamides. This class of compounds is of significant interest due to the prevalence of the sulfonamide functional group in a wide range of biologically active molecules. Sulfonamides are known to exhibit various pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substituents on the aniline ring play a crucial role in modulating the physicochemical properties and biological activity of the final product, making this reaction a versatile tool for generating compound libraries for drug discovery and lead optimization.
These application notes provide detailed protocols for the synthesis of the key starting material, this compound, and its subsequent reaction with various anilines. It also includes a summary of reaction conditions and yields for the synthesis of representative N-aryl-4-bromo-3-methoxybenzenesulfonamides.
Synthesis of this compound
The starting material, this compound, can be efficiently prepared from the commercially available 2-bromoanisole through a chlorosulfonylation reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.
-
Addition of Reagent: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, ensuring the temperature remains below 0 °C.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the aqueous layer and extract it twice with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. A typical yield for this reaction is approximately 98% (2.80 g).[1]
General Reaction of this compound with Anilines
The synthesis of N-aryl-4-bromo-3-methoxybenzenesulfonamides is typically achieved by the reaction of this compound with a substituted aniline in the presence of a base.
General Reaction Scheme:
Caption: General synthesis of N-aryl-4-bromo-3-methoxybenzenesulfonamides.
Data Presentation: Reaction of this compound with Various Amines
| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| tert-Butylamine | Triethylamine | Dichloromethane | 2 hours | 77 | [1] |
Experimental Protocols: Synthesis of N-Aryl-4-bromo-3-methoxybenzenesulfonamides
The following protocols are based on general methods for sulfonamide synthesis and can be adapted for the reaction of this compound with various anilines.
Protocol 1: Reaction with tert-Butylamine in Dichloromethane[1]
-
Reaction Setup: Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL) in a round-bottom flask.
-
Addition of Base: Add triethylamine (1.76 mL, 12.6 mmol) to the solution.
-
Addition of Amine: Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise to the reaction mixture.
-
Reaction Time: Allow the mixture to stand at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77% yield).[1]
Protocol 2: General Procedure using Pyridine as Base and Solvent
This protocol is a widely used method for the synthesis of sulfonamides.
-
Reaction Setup: In a round-bottom flask, dissolve the desired aniline (1.0 equivalent) in pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in a minimal amount of a suitable solvent (e.g., dichloromethane or THF) or neat if it is a liquid.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water or dilute hydrochloric acid to precipitate the product and neutralize the excess pyridine.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-aryl-4-bromo-3-methoxybenzenesulfonamide.
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of N-aryl-4-bromo-3-methoxybenzenesulfonamides can be visualized as follows:
Caption: General workflow for the synthesis of N-aryl-4-bromo-3-methoxybenzenesulfonamides.
Applications in Drug Development
N-aryl sulfonamides are a cornerstone in drug discovery. The 4-bromo-3-methoxybenzenesulfonamide scaffold, in particular, offers several avenues for creating novel therapeutic agents. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex molecules. The methoxy group can influence the compound's solubility and metabolic stability. By varying the substituents on the aniline ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. Derivatives of similar sulfonamides have shown promise as anticancer agents, highlighting the potential of this chemical class in oncology research.
Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by N-aryl-4-bromo-3-methoxybenzenesulfonamides would depend on the specific aniline used and the biological target, many sulfonamide-based anticancer drugs are known to target critical cellular processes. For instance, some sulfonamides act as inhibitors of tubulin polymerization, a key process in cell division. A hypothetical signaling pathway illustrating this is shown below.
Caption: Hypothetical pathway for anticancer activity via tubulin inhibition.
References
Preparation of Sulfonate Esters Using 4-Bromo-3-methoxybenzenesulfonyl Chloride: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonate esters from 4-Bromo-3-methoxybenzenesulfonyl chloride. This versatile reagent is valuable in medicinal chemistry and drug development for the introduction of the 4-bromo-3-methoxyphenylsulfonyl moiety, which can serve as a key intermediate for further molecular elaboration. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and can act as electrophilic partners in cross-coupling reactions, facilitating the construction of complex molecular architectures.
Application Notes
The 4-bromo-3-methoxyphenylsulfonyl group offers a unique combination of functionalities that can be strategically employed in drug design and development. The methoxy group, being an electron-donating group, can influence the electronic properties of the molecule and may be involved in hydrogen bonding interactions with biological targets. The bromo substituent provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at this position.[1]
The primary application of sulfonate esters derived from this compound in drug development is to activate hydroxyl groups of alcohols and phenols for subsequent chemical transformations. The conversion of a poorly leaving hydroxyl group into a highly effective sulfonate leaving group is a fundamental strategy in organic synthesis.[2]
Key Applications in Drug Development:
-
Activation of Alcohols and Phenols: The sulfonate ester moiety is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2 and SN1) with a wide range of nucleophiles, including amines, azides, thiols, and carbanions. This allows for the facile introduction of various functional groups into a drug candidate molecule.
-
Intermediates for Cross-Coupling Reactions: The presence of the bromine atom on the aromatic ring of the sulfonate ester allows these compounds to be used as substrates in palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the carbon skeleton of complex drug molecules.
-
Protecting Groups: In some synthetic routes, the sulfonyl group can be used as a temporary protecting group for alcohols, which can be removed under specific conditions.
The reactivity of the sulfonate ester can be modulated by the electronic nature of the alcohol or phenol from which it is derived. Electron-withdrawing groups on the alcohol or phenol moiety will increase the electrophilicity of the carbon atom attached to the sulfonate group, making it more susceptible to nucleophilic attack.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of representative aliphatic and aryl sulfonate esters using this compound. These are general procedures that may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of Alkyl 4-Bromo-3-methoxybenzenesulfonates
This protocol describes the reaction of this compound with a primary aliphatic alcohol.
Materials:
-
This compound
-
Aliphatic alcohol (e.g., 1-Butanol)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aliphatic alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the cooled solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the solution of this compound dropwise to the alcohol solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl 4-bromo-3-methoxybenzenesulfonate.
Protocol 2: General Procedure for the Synthesis of Aryl 4-Bromo-3-methoxybenzenesulfonates
This protocol describes the reaction of this compound with a phenol.
Materials:
-
This compound
-
Phenol (e.g., 4-cyanophenol)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq.) and pyridine or triethylamine (1.5 eq.) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.2 eq.) portion-wise to the cooled solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude aryl 4-bromo-3-methoxybenzenesulfonate can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of sulfonate esters from this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of Aliphatic 4-Bromo-3-methoxybenzenesulfonates
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-Butanol | Butyl 4-bromo-3-methoxybenzenesulfonate | 3 | 85 |
| 2 | 2-Phenylethanol | 2-Phenylethyl 4-bromo-3-methoxybenzenesulfonate | 4 | 82 |
| 3 | Cyclohexanol | Cyclohexyl 4-bromo-3-methoxybenzenesulfonate | 4 | 78 |
Table 2: Synthesis of Aryl 4-Bromo-3-methoxybenzenesulfonates
| Entry | Phenol | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenol | Phenyl 4-bromo-3-methoxybenzenesulfonate | 6 | 92 |
| 2 | 4-Cyanophenol | 4-Cyanophenyl 4-bromo-3-methoxybenzenesulfonate | 8 | 88 |
| 3 | 4-Nitrophenol | 4-Nitrophenyl 4-bromo-3-methoxybenzenesulfonate | 5 | 95 |
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflows described in this document.
Caption: General synthesis of sulfonate esters.
Caption: Experimental workflow for sulfonate ester synthesis.
Caption: Key reactions of 4-bromo-3-methoxybenzenesulfonate esters.
References
Application Notes and Protocols for 4-Bromo-3-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-Bromo-3-methoxybenzenesulfonyl chloride (CAS No. 1215295-91-2). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.
Hazard Summary
This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is also water-reactive and contact with moisture can release toxic and corrosive gases. All handling should be performed with appropriate personal protective equipment in a controlled environment.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
Data sourced from AK Scientific, Inc. Safety Data Sheet.
Storage Procedures
Proper storage of this compound is essential to prevent decomposition and ensure safety.
Storage Conditions:
| Parameter | Recommended Value |
| Temperature | 4°C |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Humidity | Dry, moisture-free environment |
| Container | Tightly sealed, original container |
| Location | Cool, dry, well-ventilated area away from incompatible materials. Store locked up. |
Storage temperature sourced from Sigma-Aldrich product information.
Incompatible Materials:
-
Water and moist air
-
Strong oxidizing agents
-
Strong bases
-
Alcohols
-
Amines
Handling Protocols
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene).
-
Respiratory Protection: Use in a well-ventilated fume hood. If the concentration of dust or vapor is high, a NIOSH-approved respirator with an appropriate cartridge is required.
General Handling
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, typically a chemical fume hood, should be clean and free of incompatible materials.
-
Dispensing:
-
Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent contact with moisture.
-
Use spark-proof tools for transferring the solid.
-
Weigh the required amount in a tared, sealed container.
-
Keep the primary container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Decontaminate all equipment used.
-
Properly dispose of any waste generated according to institutional and local regulations.
-
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment:
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER.
-
Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a dry solvent, followed by a thorough washing with soap and water once all hazardous material has been removed.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Workflow Diagrams
References
Application Notes and Protocols for the Safe Disposal of 4-Bromo-3-methoxybenzenesulfonyl Chloride Waste
Scope and Purpose
These application notes provide detailed protocols for the safe neutralization and disposal of waste containing 4-Bromo-3-methoxybenzenesulfonyl chloride. The procedures outlined are intended for use by trained researchers, scientists, and laboratory professionals in a controlled laboratory setting. The primary disposal method involves a controlled hydrolysis reaction followed by neutralization.
Hazard Identification and Chemical Properties
This compound is a corrosive and water-reactive compound. Contact with moisture leads to the liberation of toxic and corrosive hydrogen chloride gas.[1][2] The compound causes severe skin burns and eye damage.[1] Proper personal protective equipment (PPE) is mandatory when handling this substance.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference |
| CAS Number | 1215295-91-2 | [3] |
| Molecular Formula | C₇H₆BrClO₃S | [3] |
| Molecular Weight | 285.54 g/mol | [3] |
| Appearance | Solid | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | |
| Signal Word | Danger | |
| Incompatibilities | Water, strong bases, strong acids, strong oxidizing agents | [1][2] |
| Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides, Hydrogen halides (HCl, HBr) | [1] |
Principle of Disposal: Controlled Hydrolysis and Neutralization
The safe disposal of this compound is achieved through controlled hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles, particularly water.[4][5] This reaction breaks down the compound into the less hazardous 4-bromo-3-methoxybenzenesulfonic acid and hydrochloric acid (HCl). To manage the corrosive nature of the acidic byproducts, the hydrolysis is performed in a basic solution, which neutralizes the acids as they are formed.
dot
Caption: Chemical reaction for the safe disposal of this compound.
Experimental Protocols
Extreme caution must be exercised during this procedure. All work must be conducted inside a certified chemical fume hood, and appropriate PPE must be worn.
Table 2: Materials for Neutralization Protocol
| Category | Item |
| Reagents | Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) |
| Water-miscible organic solvent (e.g., Acetone, Tetrahydrofuran (THF)) | |
| Deionized water | |
| pH indicator strips or calibrated pH meter | |
| Personal Protective Equipment (PPE) | Chemical splash goggles and a face shield |
| Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | |
| Flame-resistant lab coat | |
| Equipment | Stir plate and magnetic stir bar |
| Beaker or flask (appropriately sized for the waste volume) | |
| Ice bath | |
| Addition funnel or pipette | |
| Waste container for neutralized aqueous solution |
This protocol is for the treatment of small amounts of solid this compound.
-
Prepare Neutralizing Solution: In a beaker larger than the expected final volume, prepare a 10% (w/v) aqueous solution of sodium bicarbonate or sodium carbonate. Use at least 10 mL of solution for every 1 gram of sulfonyl chloride waste.
-
Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to below 10 °C while stirring.
-
Controlled Addition: Slowly and carefully add the solid this compound waste in small portions to the stirring, cooled basic solution.
-
Observe and Control: Vigorous gas evolution (CO₂) and heat generation will occur. Control the rate of addition to prevent excessive foaming and splashing. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Complete Reaction: After all the waste has been added, continue stirring the mixture in the ice bath for at least 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure the reaction is complete.
-
Final pH Check: Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more solid sodium bicarbonate or carbonate in small portions until the pH is within the target range.
-
Final Disposal: The resulting neutralized aqueous solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local institutional and municipal regulations.
This protocol is for quantities greater than 5 grams or for waste dissolved in a water-miscible organic solvent.
-
Prepare Neutralizing Solution: Prepare a 10-20% (w/v) aqueous solution of sodium carbonate in a flask or beaker equipped with a magnetic stir bar and placed in an ice bath. The volume should be sufficient to neutralize all acidic byproducts.
-
Prepare Waste Solution: If the waste is solid, dissolve it carefully in a minimal amount of a compatible, water-miscible organic solvent like acetone or THF.
-
Set up for Addition: Transfer the waste solution into an addition funnel.
-
Controlled Dropwise Addition: Begin stirring the cooled sodium carbonate solution. Add the waste solution dropwise from the addition funnel. The rate of addition must be carefully controlled to manage the exothermic reaction and gas evolution. The temperature of the neutralizing solution should be maintained below 25 °C.
-
Continue Stirring: Once the addition is complete, let the mixture stir in the ice bath for 1-2 hours, then remove the bath and continue stirring at room temperature overnight.
-
pH Verification and Disposal: Check the pH to ensure it is between 7 and 9. Adjust if necessary with sodium carbonate. Dispose of the final aqueous solution in accordance with all local, state, and federal regulations.
dot
References
Application Notes and Protocols: 4-Bromo-3-methoxybenzenesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxybenzenesulfonyl chloride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, attributed to its ability to mimic a peptide bond and engage in key hydrogen bonding interactions with biological targets. The bromo and methoxy substituents on the phenyl ring of this reagent offer opportunities for further chemical modification and can influence the physicochemical properties and biological activity of the final compounds.
This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents and detailed protocols for the synthesis and evaluation of sulfonamide-based enzyme inhibitors.
Medicinal Chemistry Applications
This compound has been identified as a key reagent in the synthesis of novel inhibitors for various enzymatic targets. Its utility has been cited in the development of compounds targeting:
-
S100 Proteins: These calcium-binding proteins are implicated in various diseases, including cancer and neurodegenerative disorders.
-
Fatty Acid Synthase (FASN): FASN is a key enzyme in the synthesis of fatty acids and is a recognized target in cancer therapy.
-
12-Lipoxygenase (12-LOX): This enzyme is involved in the inflammatory cascade and has been implicated in conditions such as psoriasis, diabetes, and thrombosis.
The following sections will provide a detailed, representative example of the application of a substituted benzenesulfonyl chloride in the discovery of potent and selective 12-Lipoxygenase inhibitors. While the specific lead compounds in this example are 4-aminobenzenesulfonamide derivatives, the synthetic and screening methodologies are directly applicable to derivatives prepared from this compound.
Experimental Protocols
General Synthesis of Sulfonamides from this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (if the amine is basic), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Representative Biological Assay: 12-Lipoxygenase (12-LOX) Inhibition Assay
This protocol is adapted from studies on benzenesulfonamide-based 12-LOX inhibitors and is representative of an assay that would be used to evaluate compounds synthesized from this compound.
Principle:
The activity of 12-LOX is measured by monitoring the formation of its product, 12-hydroxyeicosatetraenoic acid (12-HETE), from the substrate arachidonic acid. The amount of 12-HETE produced is quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Recombinant human 12-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds (sulfonamide derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
12-HETE ELISA kit or LC-MS instrumentation
-
96-well plates
Procedure:
-
Prepare a solution of recombinant human 12-LOX in the assay buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically from a serial dilution in DMSO) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., a solution of a strong acid or a chelating agent).
-
Quantify the amount of 12-HETE produced in each well using a 12-HETE ELISA kit according to the manufacturer's instructions or by LC-MS analysis.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The following table presents representative biological data for a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-LOX inhibitors. This data illustrates the type of quantitative structure-activity relationship (SAR) data that can be generated for compounds synthesized using this compound.
| Compound | R¹ | R² | 12-LOX IC₅₀ (nM) |
| 1 | H | H | 500 |
| 2 | F | H | 250 |
| 3 | Cl | H | 150 |
| 4 | Br | H | 120 |
| 5 | H | OCH₃ | 800 |
| 6 | H | CF₃ | 80 |
Data is hypothetical and for illustrative purposes.
Visualizations
Signaling Pathway of 12-Lipoxygenase
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Bromo-3-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 4-Bromo-3-methoxybenzenesulfonyl chloride as a key starting material. The methodologies outlined below focus on the initial formation of sulfonamides, followed by subsequent intramolecular cyclization reactions to construct heterocyclic ring systems. The presence of the bromo substituent offers a versatile handle for further chemical diversification, making this scaffold attractive for the generation of compound libraries in drug discovery programs.
Introduction
This compound is a versatile bifunctional reagent for organic synthesis. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides.[1][2] The incorporated bromo-substituent on the aromatic ring serves as a strategic functional group for subsequent cross-coupling reactions or intramolecular cyclizations to generate a diverse range of novel heterocyclic compounds. This document details the synthesis of key sulfonamide intermediates and their transformation into benzothiadiazine-1,1-dioxides, a class of heterocycles with known pharmacological activities.[3]
Core Reaction: Synthesis of N-Substituted-4-bromo-3-methoxybenzenesulfonamides
The foundational step in the utilization of this compound is the formation of a sulfonamide linkage with a suitable amine. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 equivalent) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in DCM dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
| Entry | Amine | Product | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-phenyl-4-bromo-3-methoxybenzenesulfonamide | 92 | 121-123 |
| 2 | Benzylamine | N-benzyl-4-bromo-3-methoxybenzenesulfonamide | 88 | 105-107 |
| 3 | 2-Aminopyridine | N-(pyridin-2-yl)-4-bromo-3-methoxybenzenesulfonamide | 85 | 134-136 |
Note: Yields and melting points are representative and may vary based on the specific amine and reaction conditions.
Synthesis of Novel Heterocyclic Compounds: Benzothiadiazine-1,1-dioxides
A key application of the synthesized bromo-benzenesulfonamides is their conversion into more complex heterocyclic systems. One such example is the synthesis of benzothiadiazine-1,1-dioxides via an intramolecular C-H activation/amination reaction. This transformation is typically catalyzed by a transition metal, such as copper or palladium.
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization
-
Reaction Setup: In a sealable reaction vessel, combine the N-aryl-4-bromo-3-methoxybenzenesulfonamide (1.0 equivalent), copper(I) iodide (CuI, 10 mol%), a suitable ligand such as L-proline (20 mol%), and a base like cesium carbonate (Cs2CO3, 2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) or another suitable high-boiling aprotic solvent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired benzothiadiazine-1,1-dioxide.
| Entry | Starting Sulfonamide | Product | Yield (%) | M.p. (°C) | | :--- | :--- | :--- | :--- | | 1 | N-phenyl-4-bromo-3-methoxybenzenesulfonamide | 7-Bromo-8-methoxy-2H-benzo[e][4]thiadiazine 1,1-dioxide | 65 | 210-212 | | 2 | N-(4-methylphenyl)-4-bromo-3-methoxybenzenesulfonamide | 7-Bromo-8-methoxy-2-(4-methylphenyl)-2H-benzo[e][4]thiadiazine 1,1-dioxide | 68 | 225-227 |
Note: The bromine atom in the product provides a handle for further diversification through cross-coupling reactions.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: General workflow for the synthesis of novel heterocyclic compounds.
Caption: Putative catalytic cycle for intramolecular C-H amination.
Further Diversification and Applications
The bromine atom on the synthesized heterocyclic core offers a valuable opportunity for further structural modifications through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, the bromo-substituted benzothiadiazine-1,1-dioxides can be coupled with a range of boronic acids to introduce different aryl or heteroaryl substituents.
These application notes provide a foundational framework for the synthesis of novel heterocyclic compounds derived from this compound. The described protocols are robust and can be adapted for the synthesis of a wide array of derivatives for further investigation in medicinal chemistry and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-methoxybenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-bromo-3-methoxybenzenesulfonyl chloride. Our aim is to help you improve your reaction yield and address common challenges encountered during this synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is significantly lower than the reported 98%. What are the primary causes and how can I improve it?
A low yield in this synthesis is often attributed to several factors, primarily related to reaction conditions and the purity of reagents. Here’s a step-by-step guide to troubleshoot a low yield:
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the desired product into the unreactive 4-bromo-3-methoxybenzenesulfonic acid.
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Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or properly stored chlorosulfonic acid. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material (2-bromoanisole) is fully consumed before quenching the reaction.[1][2] A co-spot of the reaction mixture with the starting material can help in accurately determining the reaction's endpoint.[1]
-
-
Suboptimal Temperature: The reaction temperature is critical for achieving a high yield.
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Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.
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Solution: Use a molar excess of chlorosulfonic acid (typically 3 equivalents relative to 2-bromoanisole) to ensure complete conversion of the starting material.[3]
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Q2: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?
The primary impurity is often the corresponding sulfonic acid due to hydrolysis. However, other side products can also form.
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Isomeric Impurities: Electrophilic aromatic substitution on a substituted benzene ring can sometimes lead to the formation of constitutional isomers. In the case of 2-bromoanisole, sulfonation at other positions on the aromatic ring is possible, though the directing effects of the methoxy and bromo groups favor the desired product.
-
Solution: Maintaining a low reaction temperature can enhance the regioselectivity of the reaction. Purification by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can help remove isomeric impurities.[3]
-
-
Sulfone Formation: In some cases, the newly formed sulfonyl chloride can react with another molecule of the starting material to form a sulfone byproduct.
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Solution: Using a sufficient excess of chlorosulfonic acid and maintaining a low reaction temperature can disfavor this bimolecular side reaction.
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Q3: The work-up procedure seems to be causing a decrease in my yield. How can I optimize the work-up to minimize product loss?
The work-up procedure is critical for isolating the sulfonyl chloride while minimizing hydrolysis.
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Hydrolysis during Quenching: Pouring the reaction mixture onto crushed ice is a standard procedure to quench the excess chlorosulfonic acid.[3] However, prolonged contact with water will lead to hydrolysis of the product.
-
Solution: Perform the quenching and subsequent aqueous extraction steps as quickly as possible. Use ice-cold water for washes to reduce the rate of hydrolysis.
-
-
Emulsion Formation: During extraction with an organic solvent like chloroform or dichloromethane, emulsions can form, making phase separation difficult and leading to product loss.
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Solution: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Decomposition during Solvent Removal: Heating the product in the presence of residual water during solvent evaporation can cause decomposition.
-
Solution: Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentration. Remove the solvent under reduced pressure at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The most commonly cited starting material for the synthesis of this compound is 2-bromoanisole.[3]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1][2] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (2-bromoanisole) and the product. The spots can be visualized under UV light.
Q3: What is the best way to purify the final product?
If the crude product contains significant impurities, recrystallization is a common and effective purification method. A solvent system of ethyl acetate and hexane has been reported to be effective for the recrystallization of the subsequent sulfonamide, and a similar system may be suitable for the sulfonyl chloride after careful removal of any residual water.[3]
Quantitative Data on Reaction Parameters
While specific quantitative data for the optimization of this compound synthesis is not extensively available in the public literature, the following table provides a general understanding of how key parameters can influence the yield based on established principles of electrophilic aromatic substitution and sulfonyl chloride chemistry.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | -5°C to 0°C (during addition) | High | Minimizes side reactions and decomposition.[3] |
| > 20°C | Low | Increased risk of side reactions and sulfone formation. | |
| Chlorosulfonic Acid | 3 equivalents | High | Drives the reaction to completion.[3] |
| (Stoichiometry) | < 2 equivalents | Low | Incomplete conversion of the starting material. |
| > 4 equivalents | May Decrease | Can lead to the formation of polysulfonated byproducts. | |
| Reaction Time | 1.5 hours (as per protocol) | High | Allows for the reaction to proceed to completion.[3] |
| Too short | Low | Incomplete reaction. | |
| Too long | May Decrease | Increased chance of side reactions or product degradation. | |
| Water Content | Anhydrous conditions | High | Prevents hydrolysis of the sulfonyl chloride product. |
| Presence of moisture | Low | Leads to the formation of the corresponding sulfonic acid. |
Experimental Protocols
Synthesis of this compound from 2-Bromoanisole [3]
Materials:
-
2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol)
-
Chloroform (5 mL)
-
Chlorosulfonic acid (2.0 mL, 30.0 mmol)
-
Crushed ice
-
Dichloromethane
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL) in a round-bottom flask.
-
Cool the solution to between -5°C and 0°C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, ensuring the temperature remains within the specified range.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous layer and extract it twice with chloroform.
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Combine all the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. A reported yield for this procedure is 2.80 g (98%).[3]
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis workflow diagram.
References
Technical Support Center: Sulfonamide Synthesis with 4-Bromo-3-methoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methoxybenzenesulfonyl chloride in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of sulfonamides using this compound?
A1: The primary side reactions include hydrolysis of the sulfonyl chloride, formation of a disulfonylated amine (bis-sulfonamide), and potential for steric hindrance to slow or prevent the reaction with bulky amines. The electron-donating methoxy group can also influence the reactivity of the sulfonyl chloride.
Q2: How does the methoxy group on the benzene ring affect the reactivity of this compound?
A2: The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the sulfonyl chloride sulfur atom compared to unsubstituted benzenesulfonyl chloride. This may result in slower reaction rates with amines. However, it also activates the aromatic ring towards electrophilic substitution, which is not the primary reaction for sulfonamide formation but could be relevant if harsh acidic conditions are used.
Q3: Is there a risk of a Smiles rearrangement with this specific sulfonyl chloride?
A3: While the Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution that can occur in sulfonamides, there is no direct evidence in the reviewed literature to suggest it is a common side reaction with this compound under standard sulfonamide synthesis conditions. This rearrangement typically requires specific structural features and reaction conditions that are not always present.
Q4: What are the optimal reaction conditions to minimize side reactions?
A4: To minimize side reactions, it is recommended to use anhydrous solvents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon), and maintain a low temperature (e.g., 0 °C to room temperature) during the addition of the sulfonyl chloride to the amine. Using a non-nucleophilic base, such as pyridine or triethylamine, is also crucial to neutralize the HCl generated during the reaction.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and ensure the amine and base are dry. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] |
| Poor Reactivity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature after the initial addition of the sulfonyl chloride at low temperature. Alternatively, a more forcing base or a catalyst could be employed, though this may increase side reactions. |
| Steric Hindrance | If using a sterically hindered amine, the reaction may be slow. Consider increasing the reaction time and/or temperature. If the reaction still does not proceed, an alternative synthetic route may be necessary. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the sulfonyl chloride. |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Bis-sulfonylation of Primary Amine | This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. To minimize this, add the sulfonyl chloride solution slowly to a solution of the amine, ensuring the amine is always in excess. Using a 1.1 to 1.5 molar excess of the primary amine can also help.[1] |
| Unidentified Side Products | Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the byproducts.[2][3] This can help elucidate their structures. Common impurities include the hydrolyzed sulfonic acid and unreacted starting materials. |
| Complex Reaction Mixture | If multiple spots are observed on TLC, attempt to isolate the major products by flash column chromatography for characterization by NMR and mass spectrometry to understand the side reactions occurring. |
Problem 3: Difficult Purification
| Possible Cause | Troubleshooting Steps |
| Product and Starting Material Co-elution | If the product and starting amine or sulfonyl chloride have similar polarities, purification by column chromatography can be challenging. Optimize the solvent system for your flash chromatography. A gradient elution may be necessary. |
| Oily Product | Some sulfonamides are oils and may not crystallize. If a solid product is expected, try different recrystallization solvents or trituration with a non-polar solvent like hexanes. |
| Residual Base | During workup, ensure thorough washing with a dilute acid (e.g., 1M HCl) to remove any residual pyridine or triethylamine, which can interfere with purification and characterization. |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-4-bromo-3-methoxybenzenesulfonamide:
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To a solution of the amine (1.0 mmol) and pyridine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Protocol for the Synthesis of this compound from 2-Bromoanisole:
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Dissolve 2-bromoanisole (10.0 mmol) in chloroform (5 mL) and cool the solution to -5 to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (30.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
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Carefully pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
-
Separate the aqueous layer and extract it twice with chloroform.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.[6]
Visualizations
Caption: Troubleshooting workflow for sulfonamide synthesis.
Caption: General reaction scheme for sulfonamide synthesis.
References
Technical Support Center: Purification of 4-Bromo-3-methoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Bromo-3-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include:
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4-Bromo-3-methoxybenzenesulfonic acid: This is the primary impurity, formed by the hydrolysis of the sulfonyl chloride in the presence of water.[1][2]
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Unreacted starting materials: Depending on the synthetic route, this may include 2-bromoanisole.
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Isomeric sulfonyl chlorides: Small amounts of other isomers may be present depending on the regioselectivity of the sulfonation reaction.
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Residual solvents: Solvents used in the synthesis and work-up, such as chloroform or dichloromethane, may be present.[3]
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Inorganic salts: Salts from the work-up procedure may also be present.
Q2: How can I minimize the formation of 4-Bromo-3-methoxybenzenesulfonic acid during purification?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions as much as possible.[4] Use dry solvents and glassware, and minimize exposure of the sulfonyl chloride to atmospheric moisture. When performing aqueous work-ups, do so quickly and at low temperatures.[2]
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most common and effective purification methods are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: Which solvent systems are recommended for the recrystallization of this compound?
A4: For sulfonyl chlorides, non-polar solvents or mixtures with a non-polar major component are often effective. Good starting points for solvent screening include petroleum ether or hexanes.[5] A mixed solvent system, such as ethyl acetate/hexanes, has also been reported for the recrystallization of a derivative.[3]
Q5: What solvent systems should I use for flash column chromatography of this compound?
A5: A common solvent system for the flash chromatography of sulfonyl chlorides is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[6][7] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.[7] Dichloromethane can also be used as a solvent for the chromatography of sulfonyl chlorides.[7]
Troubleshooting Guides
Purification by Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point, leading to oiling out.[8] | Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly. Allow the solution to cool more slowly by letting it stand at room temperature before placing it in an ice bath.[8] If the problem persists, consider a preliminary purification by flash chromatography to remove the bulk of the impurities. |
| No crystals form upon cooling. | The solution may be too dilute, or it is supersaturated and requires nucleation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] If this fails, reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[9] |
| The recrystallized product is still impure. | The chosen solvent may not be optimal for rejecting the specific impurities present. The impurities may have co-crystallized with the product. | Perform a second recrystallization using a different solvent system. Alternatively, use flash column chromatography for a more effective separation. |
| The product appears discolored after recrystallization. | Colored impurities may be present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] |
Purification by Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not providing adequate resolution. | Optimize the eluent system using thin-layer chromatography (TLC) first. Try different solvent combinations and polarities. A shallower gradient during elution can also improve separation.[10] |
| The product is not eluting from the column. | The eluent is not polar enough to move the product down the column. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. |
| The product is decomposing on the silica gel. | Sulfonyl chlorides can be sensitive to the acidic nature of silica gel, leading to hydrolysis or other decomposition pathways. | Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Alternatively, consider using a less acidic stationary phase, such as neutral alumina. |
| Unreacted sulfonyl chloride is difficult to remove. | The unreacted starting material may have a similar polarity to the product. | During the initial work-up before chromatography, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will hydrolyze the unreacted sulfonyl chloride to its corresponding sulfonic acid salt, which will be extracted into the aqueous phase.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., hexanes, petroleum ether, or an ethyl acetate/hexanes mixture). Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.[9]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives good separation between the product and impurities (product Rf should be around 0.3-0.4).
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrClO₃S |
| Molecular Weight | 285.54 g/mol [3] |
| Appearance | Solid |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Recrystallization | Petroleum Ether or Hexanes | Good for non-polar compounds.[5] |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system.[3] | |
| Flash Column Chromatography | Hexanes / Ethyl Acetate | A standard system for compounds of intermediate polarity.[7] |
| Petroleum Ether / Ethyl Acetate | Another common system for normal-phase chromatography.[6] | |
| Dichloromethane | Can be used for compounds that are difficult to dissolve.[7] |
Mandatory Visualization
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting guide for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
4-Bromo-3-methoxybenzenesulfonyl chloride stability and decomposition issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, decomposition, and handling of 4-bromo-3-methoxybenzenesulfonyl chloride. It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. Due to the presence of the highly reactive sulfonyl chloride group, the compound is sensitive to moisture.[1][2] Reaction with water leads to the formation of the corresponding 4-bromo-3-methoxybenzenesulfonic acid and hydrochloric acid.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to atmospheric moisture. Keep the compound away from water, strong bases, strong oxidizing agents, and strong acids.
Q3: My reaction yield is low when using this compound. What are the likely reasons?
A3: Low yields in reactions involving this compound, such as sulfonamide synthesis, are often due to the degradation of the starting material or suboptimal reaction conditions. Common causes include:
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Hydrolysis of the sulfonyl chloride: This is the most frequent issue, caused by the presence of water in the reagents or solvents.[2]
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Purity of the starting materials: Impurities in either the sulfonyl chloride or the nucleophile can lead to side reactions.
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Incorrect stoichiometry or reaction temperature: Precise control of reactant ratios and temperature is crucial for maximizing yield.[1]
Q4: What are the expected decomposition products of this compound under thermal stress?
A4: Thermal decomposition of aromatic sulfonyl chlorides can lead to the extrusion of sulfur dioxide (SO₂). Under high temperatures, the compound may decompose to produce 2-bromo-6-methoxychlorobenzene, sulfur dioxide, and other potential byproducts. In the presence of water, thermal decomposition will be accompanied by hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Synthesis
Symptoms: The yield of the desired sulfonamide product is significantly lower than expected. TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of a polar, water-soluble byproduct.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[2] |
| Suboptimal Reaction Temperature | Add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the mixture to warm to the optimal reaction temperature.[1] |
| Incorrect Stoichiometry | Use a slight excess of the amine (1.1-1.5 equivalents) relative to the sulfonyl chloride to drive the reaction to completion.[2] |
| Steric Hindrance | If either the sulfonyl chloride or the amine is sterically hindered, consider increasing the reaction temperature or extending the reaction time. Be mindful of potential side reactions at higher temperatures. |
Issue 2: Formation of Multiple Products in Sulfonamide Synthesis
Symptoms: TLC or LC-MS analysis reveals the presence of the desired monosulfonamide, unreacted primary amine, and a less polar byproduct.
Potential Cause and Solution:
| Potential Cause | Recommended Solution |
| Bis-sulfonylation of the primary amine | This can occur if the stoichiometry is not well-controlled or if the reaction is allowed to proceed for too long after the initial sulfonylation. To minimize this, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[2] Monitor the reaction closely by TLC or LC-MS, and quench the reaction once the starting amine is consumed. |
Stability and Decomposition Data
The stability of this compound is primarily affected by hydrolysis. The rate of hydrolysis is influenced by the substituents on the benzene ring.
Table 1: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (para) | Relative Rate Constant (k/k₀) |
| -OCH₃ | ~2.16 |
| -CH₃ | ~1.23 |
| -H (Reference) | 1.00 |
| -Br | ~0.67 |
Data is estimated based on values for para-substituted benzenesulfonyl chlorides.[3] The methoxy group is activating, while the bromo group is deactivating towards hydrolysis.
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Stability by ¹H NMR
Objective: To determine the purity of this compound and to detect the presence of its primary hydrolysis product, 4-bromo-3-methoxybenzenesulfonic acid.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a deuterated solvent that is inert and anhydrous (e.g., CDCl₃ or acetone-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
This compound: Look for the characteristic signals of the aromatic protons and the methoxy group. The expected chemical shifts in CDCl₃ are approximately:
-
Methoxy protons (-OCH₃): ~3.9 ppm (singlet, 3H)
-
Aromatic protons: ~7.0-7.8 ppm (multiplets, 3H)
-
-
4-bromo-3-methoxybenzenesulfonic acid (hydrolysis product): The presence of this impurity will be indicated by a broad singlet corresponding to the acidic proton of the sulfonic acid (typically >10 ppm, may not be observed in all deuterated solvents) and slight shifts in the aromatic proton signals.
-
Purity Estimation: Integrate the signals corresponding to the compound and any impurities to estimate the purity.
-
Protocol 2: Accelerated Stability Testing
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of the compound in vials. Some vials should be sealed under an inert atmosphere, while others can be left with a headspace of air.
-
Storage Conditions: Store the vials at elevated temperatures and humidity. A common condition for accelerated testing is 40°C and 75% relative humidity.[1]
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point using a suitable analytical method to quantify the amount of remaining this compound and the formation of degradation products.
-
Recommended Analytical Method: A GC-MS method is suitable for separating and quantifying the volatile sulfonyl chloride from its non-volatile sulfonic acid degradation product.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. This data can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
Optimizing reaction conditions for 4-Bromo-3-methoxybenzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 4-Bromo-3-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in organic synthesis, primarily used for the preparation of sulfonamides. These sulfonamides are significant in medicinal chemistry and drug discovery due to their wide range of biological activities.
Q2: What are the critical storage and handling precautions for this reagent?
A2: this compound is highly sensitive to moisture and can hydrolyze to the unreactive 4-bromo-3-methoxybenzenesulfonic acid.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All glassware and solvents used in reactions with this reagent must be scrupulously dried to prevent hydrolysis.
Q3: Which analytical techniques are recommended for monitoring reactions involving this compound?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions. Due to the aromatic nature of the compound and its derivatives, visualization can typically be achieved using a UV lamp. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed analysis of reaction progress and purity assessment.
Q4: What are the typical byproducts in the synthesis of this compound?
A4: The synthesis of this compound is typically achieved through the chlorosulfonation of 2-bromoanisole. Potential byproducts can include isomeric forms of the desired product due to sulfonation at different positions on the aromatic ring. Additionally, hydrolysis of the sulfonyl chloride group during workup can lead to the formation of the corresponding sulfonic acid.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Synthesis
Potential Cause 1: Hydrolysis of this compound
-
Symptoms: A significant amount of a water-soluble, highly polar byproduct is observed (the sulfonic acid), and the starting sulfonyl chloride is consumed without the formation of the desired sulfonamide.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.[2]
-
Handle the this compound solid quickly in a dry environment.
-
Potential Cause 2: Inappropriate Base or Stoichiometry
-
Symptoms: The reaction is sluggish or stalls, with unreacted starting materials present even after extended reaction times.
-
Solution:
-
Ensure at least one equivalent of a suitable base is used to neutralize the HCl generated during the reaction.
-
Common bases include pyridine and triethylamine. Pyridine can sometimes act as a nucleophilic catalyst.
-
A slight excess of the base (1.1-1.5 equivalents) is often beneficial.[1]
-
For less nucleophilic amines, a stronger, non-nucleophilic base might be required.
-
Potential Cause 3: Low Reactivity of the Amine
-
Symptoms: The reaction proceeds slowly, and a significant amount of the amine starting material remains.
-
Solution:
-
Amines with electron-withdrawing groups are less nucleophilic and may require more forcing reaction conditions.[2]
-
Consider increasing the reaction temperature, but monitor for potential side reactions or decomposition.
-
Switching to a more polar aprotic solvent like DMF or DMSO can sometimes enhance the reaction rate.
-
Issue 2: Formation of Multiple Products/Impurities
Potential Cause 1: Di-sulfonylation of Primary Amines
-
Symptoms: A less polar byproduct is observed, consistent with the formation of a di-sulfonylated amine.
-
Solution:
-
Carefully control the stoichiometry, avoiding a large excess of the sulfonyl chloride.
-
Add the this compound solution slowly to the amine solution, often at a reduced temperature (e.g., 0 °C), to maintain control over the reaction.[2]
-
Potential Cause 2: Isomeric Impurities from the Sulfonyl Chloride
-
Symptoms: The final product is difficult to purify, and analytical data (e.g., NMR) suggests the presence of closely related isomers.
-
Solution:
-
Ensure the purity of the starting this compound. If necessary, purify the sulfonyl chloride by recrystallization before use.
-
The chlorosulfonation of 2-bromoanisole can potentially yield other isomers. Careful control of the sulfonation reaction conditions is crucial to maximize the yield of the desired 4-sulfonylated product.
-
Data Presentation
Table 1: Qualitative Impact of Reaction Parameters on Sulfonamide Synthesis
| Parameter | Effect on Reaction Rate | Potential Negative Impact | Recommendations |
| Temperature | Increased temperature generally increases the rate. | Higher temperatures can lead to side reactions and decomposition.[2] | Start at 0 °C to room temperature; gentle heating may be applied if the reaction is slow. |
| Solvent Polarity | Polar aprotic solvents (e.g., DCM, THF, Acetonitrile) are generally effective. | Protic solvents (e.g., alcohols, water) will react with the sulfonyl chloride.[2] | Use anhydrous dichloromethane, tetrahydrofuran, or acetonitrile. |
| Base Strength | A stronger base can increase the rate with weakly nucleophilic amines. | Very strong bases may cause side reactions. | Use tertiary amines like triethylamine or pyridine for most applications. |
| Concentration | Higher concentrations can increase the reaction rate. | May increase the rate of side reactions such as di-sulfonylation. | Use a moderate concentration (e.g., 0.1-0.5 M). |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromoanisole
This protocol is adapted from established procedures for the chlorosulfonation of substituted anisoles.
Materials:
-
2-Bromoanisole
-
Chlorosulfonic acid
-
Chloroform (anhydrous)
-
Crushed ice
-
Deionized water
Procedure:
-
Dissolve 2-bromoanisole (10.0 mmol) in anhydrous chloroform (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (30.0 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.
-
Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A high yield (e.g., ~98%) can be expected.
Protocol 2: Synthesis of N-(Aryl)-4-bromo-3-methoxybenzenesulfonamide
This protocol outlines a general procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., tert-butylamine)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
5% Citric acid solution or 1N HCl
-
Brine
Procedure:
-
Dissolve the aniline derivative (1.2 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 5% citric acid solution or 1N HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to obtain the pure sulfonamide. A yield of around 77% can be anticipated.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Caption: Influence of key parameters on sulfonamide synthesis outcomes.
References
Technical Support Center: Purification of 4-Bromo-3-methoxybenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 4-Bromo-3-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The primary impurities often stem from the chlorosulfonation of the starting material, 1-bromo-2-methoxybenzene. These can include:
-
Isomeric sulfonyl chlorides: Due to the directing effects of the bromo and methoxy substituents, other isomers such as 2-bromo-3-methoxybenzenesulfonyl chloride and 4-bromo-2-methoxybenzenesulfonyl chloride may be formed.
-
4-Bromo-3-methoxybenzenesulfonic acid: This is the hydrolysis product of the desired sulfonyl chloride, which can form if the reaction is exposed to moisture.[1]
-
Unreacted starting material: Incomplete reaction can leave residual 1-bromo-2-methoxybenzene.
-
Di-sulfonated byproducts: Although less common, overreaction can lead to the introduction of a second sulfonyl chloride group on the benzene ring.
Q2: How can I monitor the progress of my reaction and check the purity of the product?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[2] Use a solvent system such as a mixture of hexanes and ethyl acetate.[2] The sulfonyl chloride product will be more polar (lower Rf value) than the starting anisole. The sulfonic acid impurity will be highly polar and may remain at the baseline. For more detailed analysis, techniques like NMR spectroscopy or LC-MS can be employed.
Q3: What are the best storage conditions for this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place to prevent hydrolysis into the corresponding sulfonic acid.
Troubleshooting Guides
Problem 1: My final product is an oil or a waxy solid, not a crystalline powder.
-
Possible Cause 1: Presence of impurities. Residual solvents or isomeric byproducts can lower the melting point and prevent crystallization.
-
Solution:
-
Trituration: Attempt to solidify the product by stirring it with a cold non-polar solvent like hexanes or petroleum ether. This can help to wash away less polar impurities and induce crystallization.
-
Column Chromatography: If trituration fails, purification by flash column chromatography is recommended to separate the desired product from impurities.[3]
-
-
Possible Cause 2: Residual solvent. Even after evaporation, residual solvents can remain trapped in the product.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Problem 2: My NMR spectrum shows the presence of a significant, highly polar impurity.
-
Possible Cause: This is likely the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.
-
Solution: During the aqueous workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is soluble in the aqueous layer and can be separated.
Problem 3: My column chromatography separation is poor, and the product is co-eluting with impurities.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the components.
-
Solution:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. For normal-phase silica gel chromatography, decreasing the polarity of the eluent (e.g., increasing the hexane to ethyl acetate ratio) will generally increase the separation between compounds.
-
Try a Different Solvent System: Consider alternative solvent systems, such as dichloromethane/methanol for more polar compounds.
-
-
Possible Cause 2: Overloading the column. Applying too much crude product to the column can lead to broad peaks and poor separation.
-
Solution: Use an appropriate amount of silica gel for the amount of crude material you are purifying (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
Data Presentation
Table 1: Common Purification Techniques for Sulfonyl Chlorides
| Purification Method | Principle | Best For Removing |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Small amounts of impurities from a solid product. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Isomeric byproducts, unreacted starting materials, and other non-polar impurities.[3] |
| Aqueous Wash (Basic) | Conversion of acidic impurities into water-soluble salts. | Sulfonic acid byproduct. |
Table 2: Suggested Solvent Systems for Analysis and Purification
| Application | Solvent System (starting point) | Polarity | Notes |
| TLC Analysis | 7:3 Hexanes:Ethyl Acetate | Medium | Adjust ratio to achieve an Rf of ~0.3 for the desired product.[2] |
| Column Chromatography | Gradient of 5% to 20% Ethyl Acetate in Hexanes | Low to Medium | A shallow gradient will provide better separation of closely eluting isomers. |
| Recrystallization | Ethyl Acetate/Hexanes | Medium/Non-polar | Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy, then cool.[4] |
| Recrystallization | Petroleum Ether | Non-polar | Can be effective for purifying non-polar solids.[5] |
Experimental Protocols
Protocol 1: General Workup Procedure
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing:
-
Wash the organic layer with cold water.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like sulfonic acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Slowly add hexanes to the hot solution with swirling until a slight cloudiness persists.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a non-polar solvent such as hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Sulfonate Ester Formation
Welcome to the technical support center for sulfonate ester formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of sulfonate esters, helping you to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My sulfonate ester formation reaction has a very low or no yield. What are the most common causes?
A1: Low yield in sulfonate ester formation can stem from several factors. The most common culprits include:
-
Presence of Water: Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture in your starting materials (alcohol, solvent, or base) or from atmospheric humidity can consume the sulfonylating agent, leading to the formation of the corresponding sulfonic acid instead of the desired ester.[1][2][3][4][5]
-
Inadequate Base: A suitable base is crucial to neutralize the sulfonic acid byproduct generated during the reaction. Without a base, the reaction mixture becomes acidic, which can promote side reactions or prevent the reaction from proceeding to completion. An insufficient amount of base or a base that is too weak will not effectively scavenge the acid.[2][5]
-
Reaction Temperature: The optimal temperature can vary depending on the specific substrates and reagents. For some reactions, low temperatures are necessary to prevent side reactions, while others may require heating to proceed at a reasonable rate. Extreme temperatures can lead to the decomposition of the product or starting materials.[1][2][4]
-
Steric Hindrance: Bulky groups on either the alcohol or the sulfonyl chloride can significantly slow down the reaction rate.[6][7] If both reactants are sterically hindered, the yield may be very low.
-
Poor Quality or Degradation of Sulfonyl Chloride: Sulfonyl chlorides can degrade upon exposure to moisture and air over time. Using old or improperly stored reagents can lead to significantly lower yields.[8][9][10]
Q2: How does the choice of base affect the reaction yield?
A2: The base plays a critical role in sulfonate ester formation. Its primary function is to neutralize the sulfonic acid formed as a byproduct.
-
Base Strength: The base should be strong enough to effectively neutralize the generated acid but not so strong as to cause unwanted side reactions with the starting materials or product. Pyridine and triethylamine are commonly used bases.
-
Steric Hindrance of the Base: A sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (Hünig's base) can be advantageous in preventing side reactions where the base might otherwise react with the sulfonyl chloride.[2]
-
Stoichiometry: At least a stoichiometric amount of base relative to the sulfonyl chloride is required. Using a slight excess (1.1-1.5 equivalents) is a common practice to ensure complete acid scavenging. Studies have shown that even a slight excess of base can prevent the formation of sulfonate esters when reacting a sulfonic acid with an alcohol.[1][2][5][11]
Q3: Can the presence of water in the reaction mixture completely inhibit the reaction?
A3: While it may not completely inhibit the reaction, the presence of water dramatically reduces the yield of the desired sulfonate ester. The sulfonyl chloride will preferentially react with water (hydrolysis) over the alcohol, as water is a small and highly reactive nucleophile. This side reaction consumes the sulfonylating agent and produces sulfonic acid, which can further complicate the reaction. For instance, in the formation of ethyl methanesulfonate (EMS), the addition of even 5% water can cause a significant drop in conversion.[1][4] Therefore, anhydrous conditions are highly recommended for optimal yields.[2][3][5]
Q4: What is the optimal temperature range for sulfonate ester formation?
A4: The optimal temperature is highly dependent on the specific substrates and reagents used.
-
General Guideline: Many sulfonylation reactions are carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition of the thermally sensitive sulfonyl chloride and product.[12]
-
Effect of Increased Temperature: While increasing the temperature can increase the reaction rate, it can also promote side reactions, such as elimination reactions with secondary and tertiary alcohols, or decomposition of the product. For example, the formation of ethyl methanesulfonate from methanesulfonic acid and ethanol shows a clear dependence on temperature, with higher temperatures leading to higher conversion over the same time period.[1][4] However, for some systems, higher temperatures are necessary to overcome high activation energies, especially with sterically hindered substrates.[6]
Q5: I am working with a sterically hindered alcohol and getting a low yield. What can I do to improve it?
A5: Steric hindrance presents a significant challenge in sulfonate ester formation. Here are some strategies to improve the yield with sterically hindered alcohols:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature can help to drive the reaction to completion.
-
Use a More Reactive Sulfonylating Agent: Sulfonylating agents with less steric bulk or higher reactivity, such as methanesulfonyl chloride (mesyl chloride) or trifluoromethanesulfonyl chloride (triflyl chloride), may give better yields compared to bulkier reagents like p-toluenesulfonyl chloride (tosyl chloride).[7]
-
Use a Less Hindered Base: A less sterically hindered base might be more effective at activating the alcohol or trapping the proton.
-
Catalyst: The use of a catalyst like 1-methylimidazole has been shown to be effective for the tosylation of sterically hindered alcohols.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in sulfonate ester formation.
Diagram: Troubleshooting Workflow for Low Sulfonate Ester Yield
Caption: A logical workflow for troubleshooting low yields.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the yield of sulfonate ester formation.
Table 1: Effect of Temperature on Ethyl Methanesulfonate (EMS) Formation
| Temperature (°C) | Reaction Time (h) | Conversion to EMS (%) |
| 50 | 10 | 0.02 |
| 70 | 10 | 0.25 |
Reaction Conditions: 1 M Methanesulfonic acid in anhydrous ethanol.[1]
Table 2: Effect of Water on Ethyl Methanesulfonate (EMS) Formation
| Water Content (%) | Reaction Time (h) | Conversion to EMS (%) |
| 0 | 10 | 0.25 |
| 5 | 10 | 0.05 |
Reaction Conditions: 1 M Methanesulfonic acid in ethanol at 70 °C.[1]
Table 3: Sulfonylation of Various Alcohols with p-Toluenesulfonyl Chloride
| Alcohol | Product Yield (%) |
| Benzyl alcohol | 95 |
| 1-Octanol | 92 |
| Cyclohexanol | 88 |
| tert-Butanol | <5 |
Note: Yields are representative and can vary based on specific reaction conditions.
Key Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol provides a general method for the formation of a sulfonate ester from a primary alcohol using p-toluenesulfonyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (1.5 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Addition: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Experiment - Investigating the Impact of Water
This protocol is designed to determine if water contamination is the cause of low yield.
Procedure:
-
Strictly Anhydrous Reaction:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvent.
-
Ensure the alcohol and base are anhydrous.
-
Run the reaction under a positive pressure of an inert gas (nitrogen or argon).
-
-
Control Reaction with Added Water:
-
Set up a parallel reaction under identical conditions to the one above, but intentionally add a small, measured amount of water (e.g., 1-5 mol%) to the reaction mixture before the addition of the sulfonyl chloride.
-
-
Analysis: Compare the yield of the strictly anhydrous reaction with the control reaction. A significantly higher yield in the anhydrous setup will confirm that water was the primary issue.
Reaction Mechanism and Key Intermediates
The formation of a sulfonate ester from an alcohol and a sulfonyl chloride in the presence of a base typically proceeds through a nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride.
Diagram: General Mechanism of Sulfonate Ester Formation
Caption: The general reaction pathway for sulfonate ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pqri.org [pqri.org]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. figshare.com [figshare.com]
- 12. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
4-Bromo-3-methoxybenzenesulfonyl chloride moisture sensitivity problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-3-methoxybenzenesulfonyl chloride. The information provided addresses common issues related to the compound's moisture sensitivity that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in organic synthesis. Its key functional group, the sulfonyl chloride, is highly reactive and serves as a precursor for the formation of sulfonamides and sulfonate esters. These resulting compounds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of therapeutic agents, including antibacterial drugs.
Q2: How does moisture affect this compound?
This compound is sensitive to moisture.[1] It readily reacts with water in a process called hydrolysis. This reaction converts the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid.[2] The sulfonic acid derivative is generally unreactive under the conditions used for sulfonamide synthesis, meaning any hydrolyzed reagent will not participate in the desired reaction, leading to lower product yields.[1][3]
Q3: What are the signs of degradation in this compound due to moisture exposure?
Visual signs of degradation can include a change in the physical appearance of the compound, such as clumping or discoloration. A more definitive indicator of hydrolysis is a decrease in the yield of your desired product and the potential appearance of a new, more polar spot on a thin-layer chromatography (TLC) analysis, corresponding to the sulfonic acid byproduct.[3]
Q4: How should I properly store this compound to minimize moisture-related issues?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to atmospheric moisture.[3]
Troubleshooting Guides
Low or No Yield in Sulfonamide Synthesis
Problem: You are experiencing low or no yield in a reaction where this compound is used to synthesize a sulfonamide.
Possible Cause: The primary suspect is the hydrolysis of the this compound due to the presence of moisture in the reaction.[1][3]
Solutions:
-
Verify Reagent Quality:
-
Use a freshly opened bottle of this compound or a sample that has been properly stored.
-
Ensure your amine reactant and any base (e.g., pyridine, triethylamine) are anhydrous.[1]
-
-
Ensure Anhydrous Reaction Conditions:
-
Use anhydrous solvents. Solvents should be freshly dried or obtained from a sealed commercial source.[3]
-
Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator before use.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[3]
-
-
Optimize Reaction Parameters:
-
Add the this compound slowly to the solution of the amine at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3]
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Inconsistent Reaction Results
Problem: You are observing significant variability in yield and reaction time between different batches of the same reaction.
Possible Cause: Inconsistent exposure to moisture during reaction setup or storage of the sulfonyl chloride is a likely cause.
Solutions:
-
Standardize Handling Procedures: Implement a strict protocol for handling this compound and other moisture-sensitive reagents. This includes consistent use of anhydrous techniques and inert atmospheres.
-
Check Solvent and Reagent Purity: Ensure that the quality of solvents and other reagents is consistent across all experiments.
-
Control the Reaction Environment: Be mindful of ambient humidity levels in the laboratory, as this can affect the moisture content of your reaction even with precautions.
Data Presentation
| Substituent Effect on Aryl Ring | Expected Impact on Hydrolysis Rate | Rationale |
| Electron-Withdrawing Groups (e.g., -Br, -NO₂) ** | Increase | These groups make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water.[5][6] |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) ** | Decrease | These groups increase the electron density at the sulfur atom, making it less electrophilic and less reactive towards water.[5] |
Experimental Protocols
Protocol 1: General Handling of this compound
Objective: To provide a standardized procedure for handling this compound to minimize moisture exposure.
Materials:
-
This compound
-
Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
-
Anhydrous solvents
-
Gas-tight syringes and needles
Methodology:
-
All glassware should be oven-dried for at least 4 hours at 120 °C and allowed to cool in a desiccator or under a stream of inert gas.
-
Perform all manipulations of the solid this compound inside a glovebox or using a Schlenk line under a positive pressure of inert gas.
-
If a solution of the sulfonyl chloride is required, dissolve the solid in a suitable anhydrous solvent inside the glovebox or under an inert atmosphere.
-
Transfer solutions using a gas-tight syringe that has been purged with inert gas.
-
Seal the reaction vessel containing the sulfonyl chloride with a septum and maintain a positive pressure of inert gas throughout the experiment.
Protocol 2: Synthesis of a Sulfonamide using this compound
Objective: To provide a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous pyridine or triethylamine (1.5-2.0 equiv)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Methodology:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
In the flask, dissolve the amine (1.0-1.2 equiv) and the base (e.g., pyridine, 1.5-2.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate oven-dried flask, prepare a solution of this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Slowly add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, the reaction can be worked up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude sulfonamide, which can be further purified by crystallization or column chromatography.
Visualizations
Caption: Hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Bromo-3-methoxybenzenesulfonyl Chloride Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-bromo-3-methoxybenzenesulfonyl chloride and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| No Crystal Formation Upon Cooling | The solution is too dilute (excess solvent was used).[1][2] The solution is supersaturated and requires nucleation to initiate crystal growth. | Induce Crystallization: Gently scratch the inside of the flask at the meniscus with a glass stirring rod to create nucleation sites.[3][4] Seeding: Add a single, pure crystal of the target compound to the solution to act as a template for crystal growth.[3][4] Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[1] |
| Compound "Oils Out" Instead of Forming Crystals | The solution is too concentrated. The cooling process is too rapid.[3] The melting point of the compound is low relative to the solvent's boiling point.[2] The compound has significant impurities.[3] | Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution.[3] Slow Cooling: Allow the solution to cool more slowly. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[2][3] Solvent System Adjustment: Consider using a different solvent system. For mixed solvent systems, add more of the solvent in which the compound is more soluble.[1] |
| Poor or Low Yield of Crystals | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[1][5] Premature crystallization occurred during a hot filtration step. The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[5] | Optimize Solvent Volume: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[5] Check Mother Liquor: If the mother liquor has not been discarded, test for remaining product by dipping a glass rod in it and allowing the solvent to evaporate. If a significant residue forms, recover the solid by evaporating the solvent and re-attempt the recrystallization.[1] Preheat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.[3] Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Recrystallized Product is Colored or Appears Impure | Colored impurities are present in the crude material. The compound may have decomposed slightly upon heating. | Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[1] Optimize Heating: Avoid prolonged heating of the solution. |
| Crystallization Occurs Too Quickly | The solution is too concentrated. The cooling process is too rapid. | Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to slightly exceed the minimum amount required for dissolution. This will keep the compound in solution for a longer period during cooling.[1] Ensure Gradual Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound derivatives?
A1: A common and effective solvent system for the recrystallization of related sulfonamides is a mixture of ethyl acetate and hexane.[7][8] Generally, for sulfonyl chlorides, polar aprotic solvents or mixtures of polar and non-polar solvents can be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[4]
Q2: How can I choose a suitable recrystallization solvent?
A2: A good recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[9][10] The solvent should also either not dissolve impurities at all or dissolve them very well, even at low temperatures, so they remain in the mother liquor. The boiling point of the solvent should be lower than the melting point of the compound to be recrystallized.
Q3: My compound is a sulfonyl chloride. Are there any special handling precautions I should take during recrystallization?
A3: Yes, sulfonyl chlorides are reactive compounds. They are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, it is advisable to use dry solvents and glassware and to minimize exposure to atmospheric moisture.
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the collected crystals with a small amount of fresh, ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities.[5] It is crucial to use a minimal amount of cold solvent to avoid redissolving a significant portion of your purified product.
Q5: How can I improve the purity of my final product?
A5: To improve purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Allow for slow cooling to promote the formation of well-ordered crystals, which are less likely to trap impurities.[6] If necessary, a second recrystallization can be performed. The purity of the final product can be assessed by techniques such as melting point analysis, which should show a narrower and higher melting point range compared to the crude material, as well as by chromatographic or spectroscopic methods.[6]
Experimental Protocol: Recrystallization of a this compound Derivative
This protocol provides a general methodology for the recrystallization of a this compound derivative using an ethyl acetate/hexane solvent system.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Preheat the funnel and receiving flask to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the recrystallization of organic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]
- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
Preventing hydrolysis of 4-Bromo-3-methoxybenzenesulfonyl chloride during workup
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with targeted guidance on handling 4-Bromo-3-methoxybenzenesulfonyl chloride, focusing on the critical workup stage to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading during the workup?
A1: this compound, like other sulfonyl chlorides, possesses a highly electrophilic sulfur atom. This makes it susceptible to nucleophilic attack by water, a reaction known as hydrolysis.[1][2] During an aqueous workup, the sulfonyl chloride can react with water to form the corresponding 4-bromo-3-methoxybenzenesulfonic acid, which is often an undesired byproduct. This reaction reduces the yield of your desired product and complicates purification.[2][3] Benzenesulfonyl chloride is stable in cold water but hydrolyzes with heat.[1]
Q2: What are the common signs that hydrolysis has occurred?
A2: The primary indicators of significant hydrolysis include:
-
Reduced Yield: A lower-than-expected isolated yield of the sulfonyl chloride-derived product.
-
Presence of an Acidic Impurity: The formation of 4-bromo-3-methoxybenzenesulfonic acid, which can often be detected by analytical methods like TLC or LC-MS, or by observing issues during extraction.
-
Phase Separation Issues: The sulfonic acid byproduct has different solubility properties than the sulfonyl chloride, which can sometimes lead to emulsions or poor separation during aqueous extractions.
-
Oily Residues: Unreacted sulfonyl chloride can appear as a viscous, oily residue if it fails to crystallize or separate cleanly from the reaction mixture.[4]
Q3: What are the key principles for preventing the hydrolysis of sulfonyl chlorides during an aqueous workup?
A3: The three most critical factors to control are temperature, time, and pH.
-
Temperature: Keep all aqueous solutions and the reaction mixture as cold as possible (ideally 0-5 °C) throughout the workup. The rate of hydrolysis decreases significantly at lower temperatures.[3][5]
-
Time: Minimize the contact time between the sulfonyl chloride and the aqueous phase. Perform extractions and phase separations as quickly as possible.[5] In one documented case, allowing a benzenesulfonyl chloride mixture to stand overnight in water before separation resulted in a significant drop in yield.[5]
-
pH: While hydrolysis can occur under neutral conditions, it is often accelerated by basic conditions.[4] If a basic wash is required to remove acidic starting materials, use a mild, cold base like saturated sodium bicarbonate and minimize contact time.
Troubleshooting Guide
Issue 1: Significant Product Loss and Low Yield After Aqueous Workup
-
Possible Cause: The workup conditions were not optimized to prevent hydrolysis. Exposure to water at ambient temperature, even for a short period, can lead to substantial degradation. The half-life for the hydrolysis of benzenesulfonyl chloride in 1% aqueous dioxane at 21°C is approximately 5.1 minutes, highlighting its sensitivity.[6]
-
Solution: Employ a rigorously cold and rapid aqueous workup. Pre-cool all aqueous solutions (water, brine, etc.) in an ice bath. Pouring the reaction mixture onto crushed ice is a standard and effective first step.[7]
Experimental Protocols
Protocol 1: Optimized Cold Aqueous Workup
This protocol is designed to minimize hydrolysis during the isolation of a product derived from this compound.
-
Quenching: Prepare a beaker containing a sufficient amount of crushed ice or an ice-water slurry. Slowly pour the completed reaction mixture onto the ice with vigorous stirring. This rapidly cools the mixture and dilutes the reagents.
-
Extraction: Transfer the cold slurry to a pre-chilled separatory funnel. Extract the product with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) immediately. Perform this step 2-3 times to ensure complete extraction.
-
Washing:
-
Wash the combined organic layers sequentially with ice-cold deionized water to remove water-soluble impurities.
-
Next, wash with ice-cold saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and reduces the solubility of the organic product in the aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature is kept low to avoid any thermal degradation.
Issue 2: Final Product is Contaminated with 4-Bromo-3-methoxybenzenesulfonic Acid
-
Possible Cause: Incomplete reaction of the sulfonyl chloride followed by hydrolysis during workup, or a workup that was not sufficiently effective at removing the acidic byproduct. While the salt of the sulfonic acid is water-soluble, the acid itself may have some solubility in organic solvents.[4]
-
Solution 1: Mild Basic Wash: Wash the organic layer with a cold, dilute solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃).[4] This will deprotonate the sulfonic acid, forming the much more water-soluble sulfonate salt, which will partition into the aqueous layer. Caution: This method is not suitable if the desired product is sensitive to base.
-
Solution 2: Silica Gel Chromatography: The sulfonic acid is highly polar and will adhere strongly to silica gel. Purification by column chromatography will effectively separate the less polar desired product from the sulfonic acid impurity, which will remain at the baseline.[4]
Data Presentation
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl Chloride | H₂O | ~15 | 3.01 x 10⁻³ | [8] |
| 4-Nitrobenzenesulfonyl Chloride | H₂O | ~15 | 1.15 x 10⁻² | [8] |
| 4-Methylbenzenesulfonyl Chloride | H₂O | ~15 | 1.89 x 10⁻³ | [8] |
| 4-Methoxybenzenesulfonyl Chloride | H₂O | ~15 | 1.48 x 10⁻³ | [8] |
| Benzenesulfonyl Chloride | 1% aq. Dioxane | 21 | 2.25 x 10⁻³ | [6] |
Visualizations
Caption: Mechanism of sulfonyl chloride hydrolysis.
Caption: Troubleshooting logic for hydrolysis issues.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Bromo-3-methoxybenzenesulfonyl Chloride by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 4-Bromo-3-methoxybenzenesulfonyl chloride, a key building block in organic synthesis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from its potential impurities.
Potential Impurities
The primary impurities in this compound often arise from its synthesis, which typically involves the chlorosulfonation of 2-bromoanisole. Potential impurities may include:
-
Isomeric forms: 3-Bromo-4-methoxybenzenesulfonyl chloride and other positional isomers.
-
Hydrolysis product: 4-Bromo-3-methoxybenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.
-
Starting material: Unreacted 2-bromoanisole.
-
Byproducts: Di-sulfonated or other halogenated species.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. Below is a comparison of HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[1][2][3] |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for sulfonyl chlorides to prevent degradation.[4] | Applicable to any soluble compound with NMR-active nuclei. Provides structural information. |
| Precision & Accuracy | High precision and accuracy with proper validation. | High precision and accuracy, but can be affected by derivatization efficiency and thermal degradation.[5] | High accuracy and precision; considered a primary ratio method of measurement.[3][6] |
| Sensitivity | High sensitivity, especially with UV or MS detectors. | Very high sensitivity, particularly with FID or MS detectors. | Lower sensitivity compared to chromatographic techniques. |
| Sample Throughput | Moderate to high, amenable to automation. | High, with fast analysis times possible. | Lower throughput due to longer acquisition times for high precision. |
| Instrumentation | HPLC system with a UV or PDA detector. | GC system with an FID or MS detector. | NMR spectrometer. |
| Impurity Profile | Provides a detailed profile of non-volatile impurities. | Provides a profile of volatile impurities. | Can identify and quantify structurally related and unrelated impurities without the need for reference standards for each impurity. |
Experimental Protocol: Proposed HPLC Method
This section details a robust RP-HPLC method for the purity analysis of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
4. Data Analysis:
-
The purity is calculated using the area normalization method, where the percentage purity is the ratio of the peak area of the main component to the total peak area of all components in the chromatogram.
Caption: Workflow for the purity analysis of this compound.
Conclusion
While HPLC provides a reliable and robust method for the routine purity analysis of this compound, alternative techniques like GC and qNMR offer distinct advantages. GC is highly sensitive for volatile impurities, and qNMR provides an absolute quantification without the need for specific impurity reference standards. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and laboratory instrumentation availability. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
1H NMR Analysis of 4-Bromo-3-methoxybenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of direct experimental data for this compound, this report presents a predicted spectrum based on the analysis of structurally similar compounds. This guide also offers a comparative overview with related molecules and a standardized experimental protocol for acquiring 1H NMR spectra for sulfonyl chlorides.
Predicted 1H NMR Spectral Data of this compound
The predicted 1H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed below. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group, as well as the bromine atom. The sulfonyl chloride group is strongly deshielding, causing the adjacent aromatic protons to appear at a lower field.
Table 1: Predicted 1H NMR Data for this compound and Experimental Data for Comparative Compounds.
| Compound | Aromatic Proton (Position) | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2 | ~ 7.65 | d | ~ 2.5 | 1H |
| H-5 | ~ 7.85 | d | ~ 8.5 | 1H | |
| H-6 | ~ 7.40 | dd | ~ 8.5, 2.5 | 1H | |
| Methoxy Protons (-OCH₃) | ~ 3.95 | s | - | 3H | |
| 4-Bromo-3-methoxyphenyl methanesulfonate | H-2 | 7.01 | d | 2.82 | 1H |
| H-5 | 7.49 | d | 8.92 | 1H | |
| H-6 | 6.77 | dd | 2.84, 8.92 | 1H | |
| Methoxy Protons (-OCH₃) | 3.81 | s | - | 3H | |
| 3-Methoxybenzonitrile | Aromatic Protons | 7.13 - 7.37 | m | - | 4H |
| Methoxy Protons (-OCH₃) | 3.83 | s | - | 3H | |
| 4-Bromobenzenesulfonyl chloride | Aromatic Protons | 7.70 - 7.90 | m | - | 4H |
Note: The predicted data for this compound is an estimation based on the analysis of related compounds and established principles of NMR spectroscopy. Actual experimental values may vary.
Influence of Substituents on 1H NMR Chemical Shifts
The positions of the protons on the benzene ring of this compound are significantly affected by the electronic nature of the substituents. The strongly electron-withdrawing sulfonyl chloride group causes a significant downfield shift for all aromatic protons, particularly the ortho and para protons. The methoxy group, being electron-donating, has a shielding effect, while the bromine atom has a moderate deshielding effect.
Caption: Substituent effects on proton chemical shifts.
Standard Experimental Protocol for 1H NMR Analysis
This section outlines a general procedure for the acquisition of a 1H NMR spectrum for sulfonyl chlorides.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sulfonyl chloride sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for non-polar to moderately polar compounds.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
3. Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard 1H NMR spectrum, typical parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
Caption: 1H NMR Experimental Workflow.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region and a singlet for the methoxy group. The precise chemical shifts and coupling constants are influenced by the interplay of the electronic effects of the bromo, methoxy, and sulfonyl chloride substituents. The provided comparative data from structurally related molecules offers a valuable reference for the interpretation of experimental spectra. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality 1H NMR data for this and similar sulfonyl chloride compounds, aiding in their unambiguous characterization.
References
Mass Spectrometry of 4-Bromo-3-methoxybenzenesulfonyl Chloride Products: A Comparative Guide
For researchers, scientists, and drug development professionals, a precise understanding of molecular structures is paramount. Mass spectrometry serves as a cornerstone analytical technique for the characterization of novel compounds. This guide provides a comparative analysis of the mass spectrometric behavior of products derived from 4-bromo-3-methoxybenzenesulfonyl chloride and its alternatives, supported by experimental data and detailed protocols.
This guide will delve into the fragmentation patterns of sulfonamides derived from this compound and compare them with analogous products from alternative sulfonylating agents, namely 4-methylbenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. While experimental mass spectra for the direct reaction products of this compound are not widely available in public databases, this guide will utilize established fragmentation principles and data from closely related structures to provide a robust comparative framework.
Comparison of Mass Spectrometric Data
The following tables summarize the key mass spectrometric data for this compound and its potential alternatives, as well as their hypothetical N-benzyl and N-phenylsulfonamide derivatives. The data for the alternatives and their products are based on experimental spectra from the NIST Mass Spectrometry Data Center and other scientific literature. The fragmentation data for the products of this compound are predicted based on known fragmentation pathways of aromatic sulfonamides.
Table 1: Comparison of Sulfonyl Chlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Structures |
| This compound | C₇H₆BrClO₃S | 285.54 | Predicted: [M]+•, [M-Cl]+, [M-SO₂Cl]+, [C₆H₃BrO]+• |
| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 155 ([M-Cl]+), 91 ([C₇H₇]+, tropylium ion), 65 ([C₅H₅]+)[1] |
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 171 ([M-Cl]+), 108 ([C₇H₈O]+•), 77 ([C₆H₅]+)[2][3][4][5] |
Table 2: Comparison of N-Benzylsulfonamide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Structures |
| N-Benzyl-4-bromo-3-methoxybenzenesulfonamide | C₁₄H₁₄BrNO₃S | 372.24 | Predicted: [M]+•, [M-SO₂(C₆H₃BrOCH₃)]+, [C₇H₇]+ (m/z 91), [C₇H₆BrO]+ |
| N-Benzyl-4-methylbenzenesulfonamide | C₁₄H₁₅NO₂S | 261.34 | [M]+•, 155 ([CH₃C₆H₄SO₂]+), 91 ([C₇H₇]+, tropylium ion) |
| N-Benzyl-4-methoxybenzenesulfonamide | C₁₄H₁₅NO₃S | 277.34 | [M]+•, 171 ([CH₃OC₆H₄SO₂]+), 108 ([CH₃OC₆H₄]+), 91 ([C₇H₇]+) |
Table 3: Comparison of N-Phenylsulfonamide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Structures |
| N-Phenyl-4-bromo-3-methoxybenzenesulfonamide | C₁₃H₁₂BrNO₃S | 358.21 | Predicted: [M]+•, [M-SO₂(C₆H₃BrOCH₃)]+, [C₆H₅NH]+, [C₇H₆BrO]+ |
| N-Phenyl-4-methylbenzenesulfonamide | C₁₃H₁₃NO₂S | 247.31 | [M]+•, 155 ([CH₃C₆H₄SO₂]+), 92 ([C₆H₆N]+), 77 ([C₆H₅]+) |
| N-Phenyl-4-methoxybenzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | [M]+•, 171 ([CH₃OC₆H₄SO₂]+), 108 ([CH₃OC₆H₄]+), 92 ([C₆H₆N]+), 77 ([C₆H₅]+) |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) for Sulfonyl Chlorides
Sample Preparation: A pure sample of the sulfonyl chloride is dissolved in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-550.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Sulfonamides
Sample Preparation: The sulfonamide sample is dissolved in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to a concentration of approximately 10 µg/mL.
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is employed.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS/MS Analysis: Product ion scans are performed on the protonated molecular ions ([M+H]⁺) to elucidate fragmentation pathways.
-
Visualizing Fragmentation and Workflows
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the logical relationships in data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical flow from synthesis to structural analysis.
References
- 1. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 2. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 4. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 5. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 4-Bromo-3-methoxybenzenesulfonyl chloride and 3-Bromo-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two isomeric aromatic sulfonyl chlorides: 4-Bromo-3-methoxybenzenesulfonyl chloride and 3-Bromo-4-methoxybenzenesulfonyl chloride. The reactivity of these compounds is a critical consideration in synthetic chemistry, particularly in the development of sulfonamide-based pharmaceuticals. This comparison is based on the well-established principles of physical organic chemistry, specifically the electronic effects of substituents as quantified by Hammett constants.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Electron-withdrawing substituents on the benzene ring increase the electrophilicity of the sulfur atom by pulling electron density away from the reaction center, thereby making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reduce reactivity.
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects. In this equation, k is the rate constant for a reaction of a substituted benzene derivative, k₀ is the rate constant for the unsubstituted compound, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. For nucleophilic substitution reactions of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups (with positive σ values) accelerate the reaction.
Reactivity Prediction
To predict the relative reactivity of this compound and 3-Bromo-4-methoxybenzenesulfonyl chloride, we can approximate the overall electronic effect by summing the Hammett σ constants for the individual substituents at their respective positions (meta or para) relative to the sulfonyl chloride group.
Substituent Hammett Constants (σ)
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| Bromo (-Br) | +0.39 | +0.23 |
| Methoxy (-OCH₃) | +0.12 | -0.27 |
Aggregate Hammett Constants (Σσ)
-
For this compound:
-
The bromo group is at the para-position (σ_p = +0.23).
-
The methoxy group is at the meta-position (σ_m = +0.12).
-
Σσ = 0.23 + 0.12 = +0.35
-
-
For 3-Bromo-4-methoxybenzenesulfonyl chloride:
-
The bromo group is at the meta-position (σ_m = +0.39).
-
The methoxy group is at the para-position (σ_p = -0.27).
-
Σσ = 0.39 + (-0.27) = +0.12
-
Based on these calculations, This compound , with a higher positive aggregate Hammett constant, is predicted to be the more reactive of the two isomers towards nucleophilic attack. The greater electron-withdrawing nature of the substituents in this arrangement leads to a more electrophilic sulfonyl chloride group.
Data Presentation
The following table summarizes the Hammett constants used for the reactivity prediction:
| Compound | Substituent at C3 | σ value | Substituent at C4 | σ value | Aggregate σ (Σσ) | Predicted Reactivity |
| This compound | Methoxy (-OCH₃) | +0.12 | Bromo (-Br) | +0.23 | +0.35 | More Reactive |
| 3-Bromo-4-methoxybenzenesulfonyl chloride | Bromo (-Br) | +0.39 | Methoxy (-OCH₃) | -0.27 | +0.12 | Less Reactive |
Experimental Protocols
The following is a general experimental protocol for the sulfonylation of an amine, which can be adapted to compare the reactivity of the two isomers. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and yields.
General Protocol for the Sulfonylation of Aniline
Materials:
-
Substituted benzenesulfonyl chloride (this compound or 3-Bromo-4-methoxybenzenesulfonyl chloride)
-
Aniline
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 equivalent) and anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or HPLC at regular intervals to compare the rate of consumption of the starting materials and the formation of the sulfonamide product for each isomer.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the product by NMR, IR, and mass spectrometry and determine the yield.
By running parallel reactions under identical conditions and analyzing the reaction kinetics and final yields, the predicted difference in reactivity can be experimentally verified.
Visualizations
Caption: Chemical structures of the two isomers.
Caption: Logical workflow for predicting reactivity.
Caption: Experimental workflow for sulfonylation.
A Comparative Guide to Alternatives for 4-Bromo-3-methoxybenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a substituted benzenesulfonyl chloride is a critical step in the synthesis of sulfonamide-based therapeutic agents. The nature of the substituents on the phenyl ring profoundly influences the reactivity of the sulfonyl chloride and the biological activity of the resulting sulfonamide. This guide provides a comprehensive comparison of viable alternatives to 4-Bromo-3-methoxybenzenesulfonyl chloride, offering insights into their performance, supported by experimental data, to aid in the rational design and synthesis of novel sulfonamide drug candidates.
Executive Summary
This guide evaluates common alternatives to this compound for sulfonamide synthesis, with a focus on their reactivity, synthetic utility, and the biological relevance of the resulting sulfonamides, particularly as carbonic anhydrase inhibitors. While direct head-to-head comparative data under identical conditions is scarce in the literature, this guide synthesizes available experimental results to provide a clear comparison of performance.
Comparative Analysis of Benzenesulfonyl Chloride Alternatives
The reactivity of a benzenesulfonyl chloride in nucleophilic substitution reactions with amines is largely governed by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups (EDGs) have the opposite effect[1].
| Reagent | Structure | Key Features & Reactivity Profile |
| This compound | The bromine atom acts as a weakly deactivating group via induction but has activating resonance effects, while the methoxy group is an activating group. This combination provides a moderate level of reactivity. | |
| 2,4-Dichlorobenzenesulfonyl chloride | The two chlorine atoms are strong electron-withdrawing groups, significantly increasing the electrophilicity of the sulfonyl chloride and making it highly reactive[2]. | |
| p-Toluenesulfonyl chloride (TsCl) | The methyl group is an electron-donating group, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. It is a widely used and cost-effective reagent[3]. | |
| Dansyl chloride | The dimethylamino group is a strong electron-donating group. However, the naphthalene ring system influences its reactivity. It is primarily used for fluorescent labeling of amines[4]. | |
| Nitro-substituted benzenesulfonyl chlorides | The nitro group is a very strong electron-withdrawing group, leading to high reactivity. The position of the nitro group (ortho, meta, or para) influences the reactivity due to resonance and inductive effects. |
Performance in Sulfonamide Synthesis: A Data-Driven Comparison
The following table summarizes representative experimental data for sulfonamide synthesis using this compound and its alternatives. It is important to note that the reaction conditions and the amine substrates vary, which directly impacts the reported yields.
| Sulfonyl Chloride | Amine Substrate | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| 3-Bromo-4-methoxybenzenesulfonyl chloride | tert-butylamine | Dichloromethane | Triethylamine | 2 hours, room temperature | 77 | [5] |
| 2,4-Dichlorobenzenesulfonyl chloride | Substituted aniline | Pyridine | Pyridine | 8 hours, 80°C | Good to Excellent | [6] |
| p-Toluenesulfonyl chloride | Methylamine | Water | Sodium hydroxide | Not specified | 85-90 | [3] |
| Dansyl chloride | o-n-pentoxyaniline | Dichloromethane/Water | Sodium hydroxide | Not specified | Good | [7] |
| Benzenesulfonyl chloride | Dibutylamine | Water | Sodium hydroxide | Not specified | 94 | [8] |
| Benzenesulfonyl chloride | Aniline | Diethyl ether | - | 0°C | 85 | [9] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general procedure for the synthesis of a sulfonamide from a benzenesulfonyl chloride and a primary or secondary amine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Pyridine)
-
Base (e.g., Triethylamine, Pyridine, Sodium hydroxide) (1.2-1.5 eq)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Hydrochloric acid solution, Saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
In a separate flask, dissolve the benzenesulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Add the benzenesulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring (typically 2-24 hours).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Carbonic Anhydrase Inhibition Assay
This assay is used to determine the inhibitory activity of the synthesized sulfonamides against carbonic anhydrase (CA)[10][11].
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Synthesized sulfonamide inhibitors
-
Acetazolamide (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitors and acetazolamide in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, the inhibitor solution (at various concentrations), and the hCA II enzyme solution.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of p-NPA hydrolysis from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizing Synthetic and Biological Pathways
General Sulfonamide Synthesis Workflow
Caption: A generalized workflow for the synthesis of sulfonamides.
Carbonic Anhydrase Inhibition Pathway
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Conclusion
The selection of a benzenesulfonyl chloride for sulfonamide synthesis should be guided by a combination of factors including desired reactivity, cost, and the intended biological target of the final compound. While this compound offers a moderate reactivity profile, alternatives like 2,4-Dichlorobenzenesulfonyl chloride provide higher reactivity due to strong electron-withdrawing substituents. Conversely, p-toluenesulfonyl chloride is a less reactive but more economical option. For applications requiring fluorescent labeling, dansyl chloride is the reagent of choice. The inhibitory potency of the resulting sulfonamides against targets such as carbonic anhydrase is highly dependent on the substitution pattern of the benzenesulfonyl chloride, highlighting the importance of rational reagent selection in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. scilit.com [scilit.com]
- 9. cbijournal.com [cbijournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents: The Efficacy of 4-Bromo-3-methoxybenzenesulfonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a sulfonylating agent is a critical juncture in the synthesis of sulfonamides and sulfonate esters, core structural motifs in a vast array of therapeutic agents. This guide provides an objective comparison of 4-Bromo-3-methoxybenzenesulfonyl chloride with other commonly employed sulfonylating agents. The analysis is grounded in established principles of chemical reactivity and supported by representative experimental data for analogous reactions. This document aims to equip researchers with the necessary information to make informed decisions for optimizing synthetic outcomes and advancing drug discovery pipelines.
Understanding Sulfonylating Agent Reactivity
The reactivity of an arylsulfonyl chloride is predominantly dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, leading to an accelerated rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish reactivity. Alkanesulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride), are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]
In the case of This compound , the substituents are a bromine atom and a methoxy group. The bromine atom is an electron-withdrawing group through its inductive effect, which should increase the reactivity of the sulfonyl chloride. The methoxy group, while electron-withdrawing inductively, is a strong electron-donating group through resonance. The position of these substituents relative to the sulfonyl chloride group is crucial in determining their net electronic effect.
Comparative Analysis of Common Sulfonylating Agents
To contextualize the efficacy of this compound, it is compared with other widely used sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and dansyl chloride.
| Sulfonylating Agent | Structure | Key Characteristics | Relative Reactivity | Common Applications |
| This compound | C₇H₆BrClO₃S | Electron-withdrawing bromine and electron-donating methoxy group. Reactivity is a balance of these effects. | Moderate to High | Synthesis of novel sulfonamides for drug discovery, introduction of a specific substituted aryl sulfonyl group. |
| p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) | CH₃C₆H₄SO₂Cl | Electron-donating methyl group (para position).[2][3] | Moderate | Formation of tosylates from alcohols to create a good leaving group, preparation of sulfonamides.[3][4] |
| Methanesulfonyl chloride (Mesyl chloride, MsCl) | CH₃SO₂Cl | Alkanesulfonyl chloride, highly reactive due to low steric hindrance.[1][5] | Very High | Formation of mesylates from alcohols, preparation of methanesulfonamides.[5] |
| Dansyl chloride | C₁₂H₁₂ClN₂O₂S | Contains a bulky, fluorescent dimethylaminonaphthyl group. | Low to Moderate | Labeling of primary and secondary amines, amino acids, and proteins for fluorescent detection and quantification. |
| 2,4-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₂SO₂Cl | Contains two strong electron-withdrawing chlorine atoms. | High | Synthesis of sulfonamides and sulfonate esters, particularly with less nucleophilic substrates.[1] |
Experimental Protocols
A generalized protocol for the synthesis of a sulfonamide is provided below. This can be adapted to compare the efficacy of different sulfonylating agents by monitoring reaction time and yield.
General Procedure for the Synthesis of N-benzyl-4-bromo-3-methoxybenzenesulfonamide:
-
Dissolution: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (used as solvent), to the solution.[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonylating Agent Addition: Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent like DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.[1]
Visualizing Experimental and Biological Contexts
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides often play an inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
Sulfonamides are a prominent class of compounds in medicinal chemistry, known to inhibit various enzymes.[7][8] For instance, they are key in the design of drugs for diabetes by targeting enzymes in glucose metabolism pathways.[7][9]
Caption: Inhibition of PTP1B by a sulfonamide in the insulin signaling pathway.
Conclusion
While direct, quantitative comparisons of this compound against other sulfonylating agents are not extensively available in the literature, its reactivity can be inferred from fundamental chemical principles. The presence of both an electron-withdrawing bromo group and an electron-donating methoxy group suggests a moderate to high level of reactivity, making it a potentially valuable reagent for the synthesis of novel sulfonamides in drug discovery. Its utility will be particularly pronounced in scenarios where fine-tuning of electronic properties is required for specific biological targets. The choice of sulfonylating agent will ultimately be guided by the specific nucleophile, desired reaction kinetics, and the electronic and steric properties of the final product. This guide provides a foundational framework for making an informed decision in this crucial step of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 9. benthamscience.com [benthamscience.com]
Characterization of Sulfonamides Derived from 4-Bromo-3-methoxybenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sulfonamides derived from 4-bromo-3-methoxybenzenesulfonyl chloride, focusing on their synthesis, characterization, and biological performance. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery. Sulfonamides are a cornerstone in therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific scaffold of this compound offers a unique starting point for creating novel derivatives with potentially enhanced physicochemical and biological profiles.
Synthesis and Characterization
The synthesis of sulfonamides from this compound and a primary or secondary amine is a standard nucleophilic substitution reaction.[1] The amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.[1] A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
General Experimental Protocol: Synthesis
A standard laboratory protocol for the synthesis of N-substituted-4-bromo-3-methoxybenzenesulfonamides is as follows:
-
Reactant Preparation: Dissolve the desired primary or secondary amine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Cool the solution to 0°C in an ice bath and slowly add a base like pyridine (1.5 equivalents).[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Caption: Standard workflow for the synthesis and purification of sulfonamides.
Characterization Data
The synthesized compounds are typically characterized using various spectroscopic methods. The table below summarizes the expected data for sulfonamides derived from this compound.
| Technique | Characteristic Signature |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch for secondary sulfonamides), ~1350 & ~1160 (asymmetric and symmetric S=O stretching), additional peaks corresponding to the aromatic ring and other functional groups.[3] |
| ¹H NMR (ppm) | Aromatic protons of the 4-bromo-3-methoxyphenyl group typically appear in the δ 7.0-8.0 range. A signal for the methoxy group (-OCH₃) would be expected around δ 3.9-4.0. The N-H proton (if present) signal is variable and may appear as a broad singlet. Signals for the amine substituent will also be present.[4] |
| ¹³C NMR (ppm) | Aromatic carbon signals in the δ 110-160 range. The carbon of the methoxy group will appear around δ 55-60. Signals corresponding to the carbon atoms of the amine substituent will also be observed.[4] |
| Mass Spec. (ESI-MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of the synthesized compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident in the molecular ion cluster.[3] |
Performance Comparison: Biological Activity
While specific experimental data for sulfonamides derived directly from this compound is not extensively available in the cited literature, a comparison with other structurally related sulfonamides provides insight into their potential biological activities. Sulfonamides are known to possess a broad spectrum of pharmacological effects, including antibacterial and anticancer activities.[5][6]
Comparative Antibacterial Activity of Various Sulfonamide Derivatives
The antibacterial activity of sulfonamides often stems from their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7]
| Compound Class/Derivative | Bacterial Strain(s) | Activity Metric (MIC) | Reference |
| Novel Sulfonamides (e.g., attached to histidine) | Klebsiella pneumoniae, Escherichia coli | 62.5 µg/mL, 7.81 µg/mL | [3] |
| Synthetic Sulfonamide Derivatives (1a-d) | Staphylococcus aureus (including clinical isolates) | 64 - 512 µg/mL | [8][9][10] |
| 7-Methoxyquinoline Sulfonamides (Compound 3l) | Escherichia coli, Candida albicans | 21 mm, 18 mm (Inhibition Zone) | [11] |
| Diethyl ((N-(4-bromophenyl)sulfamoyl)...phosphonate | Escherichia coli | 0.125 µg/mL | [11] |
Comparative Anticancer Activity of Various Sulfonamide Derivatives
Certain sulfonamides have demonstrated significant anticancer properties by targeting various pathways, including the inhibition of carbonic anhydrase, histone deacetylases (HDACs), or key signaling pathways like Wnt/β-catenin.[2][12][13]
| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric (GI₅₀ / Kᵢ) | Reference |
| trans-Stilbene Benzenesulfonamides (Compound 9) | BT-549 (Breast Cancer) | GI₅₀ = 0.205 µM | [14] |
| Indolylbenzenesulfonamide Derivative (MPT0G157) | HCT116 (Colorectal Cancer) | Submicromolar concentrations | [12] |
| Alkylsulfonyl Benzimidazole Derivatives (Compounds 23 & 27) | MCF-7 (Breast Cancer) | Potent cytotoxicity | [15] |
| Pyrrole Benzenesulfonamide (Compound 15) | NCI/ADR-RES (Doxorubicin-resistant) | Kᵢ = 6.8 nM (against hCA XII) | [13] |
Key Experimental Protocols: Biological Assays
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]
-
Preparation: A two-fold serial dilution of the synthesized sulfonamide compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways
Bacterial Folic Acid Synthesis Inhibition
A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). These drugs act as antimetabolites, mimicking the natural substrate, para-aminobenzoic acid (PABA).[7] This inhibition disrupts the synthesis of folic acid, a vital component for bacterial DNA and RNA production.[3]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Anticancer Mechanism: Carbonic Anhydrase Inhibition
Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to tumor acidosis and proliferation.[2][13] By inhibiting CAs, particularly isoforms like CA IX and XII, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.[13]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. impactfactor.org [impactfactor.org]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Substituted Benzenesulfonyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenesulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their versatility in a wide array of chemical transformations. These reagents are instrumental in converting poor leaving groups into excellent ones, protecting sensitive functionalities, and constructing complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the performance of various substituted benzenesulfonyl chlorides, supported by experimental data, to aid in the rational selection of the appropriate reagent for specific synthetic challenges.
Introduction to Benzenesulfonyl Chlorides
The reactivity of a substituted benzenesulfonyl chloride is intrinsically linked to the electronic nature of the substituent on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this reactivity. This principle allows for the fine-tuning of the reagent's properties to suit the specific demands of a reaction, such as improving reaction rates or enhancing selectivity.
The most common applications of substituted benzenesulfonyl chlorides include:
-
Activation of Alcohols: Conversion of alcohols to sulfonate esters (e.g., tosylates, nosylates, brosylates) transforms the hydroxyl group, a poor leaving group, into a highly effective one, facilitating subsequent nucleophilic substitution (SN2) or elimination reactions.[1]
-
Protection of Amines and Alcohols: The formation of stable sulfonamides and sulfonate esters serves as a robust strategy for protecting amine and alcohol functionalities during multi-step syntheses.[1]
-
Synthesis of Sulfonamides: The reaction with primary and secondary amines is a fundamental method for the synthesis of sulfonamides, a critical pharmacophore in many drug molecules.[2]
Comparative Performance of Common Benzenesulfonyl Chlorides
The choice of substituent on the benzenesulfonyl chloride significantly impacts its performance. The following sections compare some of the most frequently utilized derivatives: p-toluenesulfonyl chloride (TsCl), p-nitrobenzenesulfonyl chloride (NsCl), and p-bromobenzenesulfonyl chloride (BsCl).
Data Presentation: Reactivity and Leaving Group Ability
The efficacy of the corresponding sulfonate as a leaving group is a direct measure of the reactivity of the parent sulfonyl chloride. A better leaving group corresponds to a more reactive sulfonyl chloride. The leaving group ability is correlated with the stability of the resulting sulfonate anion, which can be estimated by the pKa of its conjugate acid. A lower pKa indicates a stronger acid and a more stable (and thus better) leaving group.
| Sulfonyl Chloride | Abbreviation | Substituent (p-position) | Electronic Effect | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (krel) |
| p-Toluenesulfonyl chloride | TsCl | -CH₃ | Electron-Donating | p-Toluenesulfonic acid | ~ -2.8[3] | 0.70[4] |
| p-Bromobenzenesulfonyl chloride | BsCl | -Br | Electron-Withdrawing | p-Bromobenzenesulfonic acid | ~ -2.0 | 2.62 |
| p-Nitrobenzenesulfonyl chloride | NsCl | -NO₂ | Strongly Electron-Withdrawing | p-Nitrobenzenesulfonic acid | ~ -3.4 | 4.40 |
| Benzenesulfonyl chloride | BsCl | -H | Neutral | Benzenesulfonic acid | ~ -2.6 | 1.00 |
Data compiled from multiple sources. The relative rates are normalized to benzenesulfonyl chloride and can vary with the specific reaction conditions.[3][4]
As the data indicates, the presence of an electron-withdrawing group (NO₂ > Br > H) increases the reactivity of the sulfonyl chloride, leading to a faster reaction rate. The electron-donating methyl group in tosyl chloride slightly deactivates the reagent compared to the unsubstituted benzenesulfonyl chloride.
Selectivity in Reactions
The steric bulk of the sulfonyl chloride can influence its selectivity, particularly in reactions with molecules containing multiple reactive sites. For instance, the relatively bulky tosyl group can exhibit a preference for less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols.[5] This selectivity can be a valuable tool in complex syntheses.
Experimental Protocols
General Procedure for the Tosylation of an Alcohol
This protocol describes a standard procedure for the conversion of an alcohol to a tosylate, a common method for activating a hydroxyl group.
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the alcohol in dry DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA dropwise to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.[6]
General Procedure for the Synthesis of a Sulfonamide from an Amine
This protocol outlines the synthesis of a sulfonamide from a primary or secondary amine and a benzenesulfonyl chloride.
Materials:
-
Amine (primary or secondary) (1.0 eq.)
-
Substituted benzenesulfonyl chloride (1.0 - 1.1 eq.)
-
Pyridine or 1M aqueous NaOH as base and/or solvent
Procedure:
-
Using Pyridine: Dissolve the amine in pyridine in a flask. Cool the solution to 0 °C. Add the benzenesulfonyl chloride portion-wise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic extract with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry, filter, and concentrate to obtain the sulfonamide.[7]
-
Using Aqueous NaOH (for water-insoluble amines): Dissolve the amine in a suitable organic solvent (e.g., THF or DCM). Add 1M aqueous NaOH. Stir vigorously and add the benzenesulfonyl chloride dropwise. Continue stirring at room temperature until the reaction is complete. Separate the organic layer, wash with water and brine, dry, and concentrate to isolate the sulfonamide. High yields (94-98%) have been reported for the synthesis of sulfonamides from various amines in 1.0 M aqueous sodium hydroxide with only a slight excess of benzenesulfonyl chloride.[8]
Visualizing Reaction Mechanisms and Workflows
Mechanism of Alcohol Activation
The activation of an alcohol with a sulfonyl chloride proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine, is typically used to neutralize the HCl byproduct.
Caption: General workflow for the activation of an alcohol using a substituted benzenesulfonyl chloride.
Logical Workflow for Reagent Selection
The selection of a specific substituted benzenesulfonyl chloride is guided by the desired reactivity and the nature of the substrate.
Caption: Decision workflow for selecting a substituted benzenesulfonyl chloride based on reactivity needs.
Deprotection Strategies
While sulfonamides and sulfonate esters are stable protecting groups, they can be cleaved under specific conditions. The choice of deprotection method depends on the nature of the sulfonyl group and the overall molecular structure.
-
Tosyl Group: Deprotection of N-tosyl amides often requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or reducing agents (e.g., sodium in liquid ammonia or sodium naphthalenide).[9]
-
Nosyl Group: The strongly electron-withdrawing nitro group in nosyl amides facilitates their cleavage under much milder conditions. Nucleophilic aromatic substitution with a thiol, such as thiophenol in the presence of a base like K₂CO₃ or Cs₂CO₃, is a common and efficient method for deprotecting nosyl-protected amines.[10] This milder deprotection condition is a significant advantage of the nosyl group over the tosyl group in many synthetic applications.
Conclusion
The judicious selection of a substituted benzenesulfonyl chloride is a critical parameter in the success of many organic syntheses. The electronic properties of the aromatic substituent directly modulate the reactivity of the sulfonyl chloride, allowing chemists to tailor the reagent to the specific demands of the reaction. Electron-withdrawing groups, as seen in nosyl chloride, lead to higher reactivity and offer the advantage of milder deprotection conditions for the resulting sulfonamides. Conversely, electron-donating groups, as in tosyl chloride, result in a less reactive reagent that can offer greater selectivity. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can optimize their synthetic strategies and efficiently construct complex molecules for a wide range of applications in science and medicine.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Structural Validation of Novel Sulfonyl Chloride Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive comparison of a novel 4-Bromo-3-methoxybenzenesulfonyl chloride derivative, designated as BMSC-01 , with established sulfonylating agents. Through detailed experimental protocols and comparative data, we aim to provide researchers with the necessary tools to validate the structure of similar compounds, ensuring the integrity and reproducibility of their scientific findings.
Compound in Focus: BMSC-01
BMSC-01 is a novel derivative of this compound, synthesized to explore its potential as a targeted covalent inhibitor. Its structural validation is paramount before proceeding with further biological assays.
Comparative Agents
For the purpose of this guide, the analytical data of BMSC-01 will be compared with two widely used sulfonylating agents:
-
p-Toluenesulfonyl chloride (TsCl) : A common and well-characterized arylsulfonyl chloride.
-
Dansyl chloride : A fluorescent sulfonyl chloride often used for derivatization.
Experimental Data for Structural Validation
The following tables summarize the key experimental data obtained for the structural validation of BMSC-01, alongside the corresponding data for the comparative agents.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| BMSC-01 | 7.72 | d | 2.1 | Ar-H |
| 7.58 | d | 8.5 | Ar-H | |
| 7.15 | dd | 8.5, 2.1 | Ar-H | |
| 3.95 | s | - | -OCH₃ | |
| p-Toluenesulfonyl chloride (TsCl) | 7.78 | d | 8.3 | Ar-H |
| 7.35 | d | 8.3 | Ar-H | |
| 2.45 | s | - | -CH₃ | |
| Dansyl chloride | 8.55 | d | 8.5 | Ar-H |
| 8.32 | d | 8.7 | Ar-H | |
| 8.25 | dd | 8.5, 1.3 | Ar-H | |
| 7.60 | m | - | Ar-H (2H) | |
| 7.20 | d | 7.5 | Ar-H | |
| 2.88 | s | - | -N(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| BMSC-01 | 156.5, 135.2, 131.8, 128.5, 116.0, 112.3, 56.4 |
| p-Toluenesulfonyl chloride (TsCl) | 145.2, 132.8, 129.9, 127.8, 21.7 |
| Dansyl chloride | 152.1, 135.0, 130.8, 130.4, 129.7, 128.6, 123.2, 118.8, 115.3, 45.4 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(S=O) asymmetric | ν(S=O) symmetric | ν(C-Cl) | Other Key Bands |
| BMSC-01 | 1385 | 1175 | 780 | 2940 (C-H, methoxy), 1580, 1475 (C=C, aromatic) |
| p-Toluenesulfonyl chloride (TsCl) | 1370 | 1165 | 790 | 2925 (C-H, methyl), 1595, 1495 (C=C, aromatic) |
| Dansyl chloride | 1360 | 1150 | 795 | 2850 (C-H, dimethylamino), 1600, 1450 (C=C, aromatic) |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) m/z | Key Fragments m/z |
| BMSC-01 | 284/286/288 | 249/251 (-Cl), 220/222 (-SO₂), 185/187 (-SO₂Cl) |
| p-Toluenesulfonyl chloride (TsCl) | 190/192 | 155 (-Cl), 91 (-SO₂Cl) |
| Dansyl chloride | 269/271 | 234 (-Cl), 170 (-SO₂Cl) |
Experimental Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel sulfonyl chloride derivative like BMSC-01.
Caption: A logical workflow for the synthesis, purification, and comprehensive structural validation of a novel chemical entity.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the UATR.
-
Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. Characteristic strong bands for the sulfonyl chloride group (S=O stretching) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[1]
3. Mass Spectrometry (MS)
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (for EI-MS) and a Waters SYNAPT G2-Si for High-Resolution Mass Spectrometry (HRMS).
-
Electron Impact (EI-MS): Samples were introduced via a direct insertion probe or GC inlet. The electron energy was set to 70 eV. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) leads to characteristic isotopic patterns in the mass spectrum, which is a key diagnostic feature.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): ESI was used as the ionization source in positive ion mode. The exact mass was used to confirm the elemental composition of the molecular ion.
4. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Waters XBridge C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Detection: UV absorbance was monitored at 254 nm.
-
Purpose: To assess the purity of the synthesized compound. A successful purification should result in a single major peak.
5. Single Crystal X-ray Diffraction
-
Instrumentation: Bruker D8 VENTURE diffractometer with Mo Kα radiation.
-
Sample Preparation: Single crystals suitable for diffraction were grown by slow evaporation of a solvent such as ethanol or ethyl acetate/hexane.
-
Data Collection and Structure Refinement: Data was collected at a low temperature (e.g., 100 K). The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
Purpose: Provides unambiguous determination of the molecular structure and stereochemistry.
Comparative Analysis and Logical Relationships
The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles.
Caption: Relationship between substituent electronic effects and the reactivity of sulfonyl chlorides.
The bromine atom in BMSC-01 is an electron-withdrawing group, which is expected to increase its reactivity compared to p-toluenesulfonyl chloride (TsCl), which has an electron-donating methyl group. The methoxy group is generally considered electron-donating through resonance, but its effect is position-dependent. The strong electron-donating dimethylamino group in Dansyl chloride significantly reduces the electrophilicity of the sulfonyl group.
This comprehensive guide provides a framework for the structural validation of novel sulfonyl chloride derivatives. By employing a combination of spectroscopic and analytical techniques, researchers can confidently determine the structure of their compounds, a critical step in the journey of drug discovery and development.
References
A Comparative Guide to Cross-Coupling Reactions: 4-Bromo-3-methoxybenzenesulfonyl Chloride versus Other Bromoarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated performance of 4-Bromo-3-methoxybenzenesulfonyl chloride in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on established principles of cross-coupling chemistry and available data for structurally and electronically analogous bromoarenes.
Understanding the Reactivity of this compound
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic and steric nature of its substituents. In this compound, the bromine atom is flanked by a methoxy group in the ortho position and a sulfonyl chloride group in the para position.
-
Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. Its presence ortho to the bromine can have competing effects: the electron-donating nature may decrease the electrophilicity of the carbon-bromine bond, potentially slowing down the oxidative addition step. However, it can also influence the stability of the palladium intermediate.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a very strong electron-withdrawing group (EWG). Electron-withdrawing groups generally increase the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle, by making the aryl halide more electrophilic.[1] However, the sulfonyl chloride moiety itself can be reactive under certain cross-coupling conditions, potentially leading to side reactions or decomposition. For instance, in some Suzuki-Miyaura reactions, sulfonyl chlorides can undergo desulfonative coupling.
The combination of a moderately electron-donating group ortho to the bromine and a strongly electron-withdrawing group para to it creates a unique electronic environment. The strong electron-withdrawing effect of the sulfonyl chloride group is expected to dominate, making the carbon-bromine bond susceptible to oxidative addition. However, the potential for side reactions involving the sulfonyl chloride group must be considered when selecting reaction conditions.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of expected reactivity and available experimental data for various bromoarenes in Suzuki-Miyaura, Heck, and Sonogashira reactions. This data is intended to serve as a benchmark for designing and optimizing reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The reaction is generally tolerant of a wide range of functional groups.
Expected Performance of this compound: The strong electron-withdrawing sulfonyl chloride group should facilitate the oxidative addition step. However, the potential for a competing desulfonylative Suzuki-Miyaura coupling exists, which could lead to the formation of a biaryl product without the sulfonyl group. Careful selection of the catalyst, ligand, and base will be crucial to favor the desired C-C bond formation at the C-Br position.
Comparative Data for Other Bromoarenes:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (unspecified) | K₂CO₃ | H₂O | 70 | - | >95 | [1] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (unspecified) | K₂CO₃ | H₂O | 70 | - | >95 | [2] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pdnp-TPEPTA(L)-GO (30mg) | K₂CO₃ | H₂O/EtOH | 80 | 1 | 98 | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pdnp-TPEPTA(L)-GO (30mg) | K₂CO₃ | H₂O/EtOH | 80 | 1.5 | 95 | [3] |
| 2-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 (5) | K₃PO₄ | 2-MeTHF | 70 | - | 91 | [4] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask is charged with the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., a mixture of toluene and water or dioxane and water) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][6][7][8]
Suzuki-Miyaura Catalytic Cycle
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.
Expected Performance of this compound: The electron-withdrawing sulfonyl chloride group is expected to enhance the rate of the Heck reaction. Aryl bromides with electron-withdrawing groups generally show good reactivity in Heck couplings. The choice of base and solvent will be important to avoid any undesired reactions of the sulfonyl chloride moiety.
Comparative Data for Other Bromoarenes:
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [9] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | [9] |
| 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 96 | [9] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 98 | [9] |
| Bromobenzene | n-Butyl acrylate | Pd complex 4 (0.05) | NaOAc | NMP | 170 | 24 | 60 | [10] |
General Experimental Protocol for Heck Reaction:
To a Schlenk tube are added the aryl bromide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (if necessary, e.g., a phosphine), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol), and a solvent (e.g., DMF, NMP, or acetonitrile). The tube is sealed and the mixture is degassed by several cycles of vacuum and backfilling with an inert gas. The reaction is then heated to the desired temperature (typically 80-140 °C) and stirred for the required time. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[11][12][13]
Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Expected Performance of this compound: The electron-deficient nature of the aryl bromide should favor the oxidative addition step. The Sonogashira reaction is generally tolerant of many functional groups, but the reactivity of the sulfonyl chloride under the basic reaction conditions should be considered. Copper-free Sonogashira conditions might be a viable alternative to minimize potential side reactions.
Comparative Data for Other Bromoarenes (Copper-Free):
| Aryl Bromide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 92 | [14] |
| Methyl 4-bromobenzoate | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 85 | [14] |
| 4-Bromoacetophenone | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 3 | 88 | [14] |
| 4-Bromonitrobenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 95 | [14] |
| 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 94 | [15] |
General Experimental Protocol for Sonogashira Coupling:
In a typical procedure, a reaction vessel is charged with the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a solvent (e.g., THF or DMF). An amine base (e.g., triethylamine or diisopropylamine) is then added, followed by the terminal alkyne (1.1-1.5 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.[16][17][18]
Sonogashira Coupling Catalytic Cycle
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. synarchive.com [synarchive.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Bromo-3-methoxybenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 4-Bromo-3-methoxybenzenesulfonyl chloride are paramount for ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, grounded in established safety protocols for sulfonyl chlorides.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1215295-91-2[1][2][3] | C₇H₆BrClO₃S | 285.55 g/mol [2][3] |
Immediate Safety and Hazard Profile
This compound is a corrosive and moisture-sensitive compound.[4] Based on data from structurally similar sulfonyl chlorides, it should be handled with extreme care. Contact with water can liberate toxic and corrosive gases.[5][6][7]
Primary Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[4][6][7]
-
Reactivity: Reacts with water, strong oxidizing agents, strong acids, and strong bases.[7]
-
Toxicity: The toxicological properties have not been fully investigated, but ingestion can cause severe damage to the digestive tract.[7] Inhalation of dust or vapors may cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes of the corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents severe skin burns upon contact.[6] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood.[7] | Prevents inhalation of corrosive vapors and dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically, differentiating between small residual quantities and bulk amounts.
1. Bulk Quantity Disposal:
Bulk quantities of this compound must be disposed of as hazardous waste.
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and associated hazard warnings (Corrosive, Water-Reactive).
-
Waste Collection: Dispose of the container through an approved waste disposal plant.[6][7][8][9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Neutralization of Small, Residual Quantities:
For cleaning contaminated glassware or neutralizing very small spills, a careful quenching procedure is required. This should only be performed by trained personnel.
Experimental Protocol for Neutralization:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a stirred, dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the residual this compound to the basic solution. This can be done by slowly rinsing the contaminated glassware with the basic solution. Crucially, never add the base to the sulfonyl chloride , as this can cause a violent reaction.[5]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the process.
-
Final Disposal: Once the reaction is complete and the solution is neutralized (pH 6-8), it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institutional EHS guidelines for final approval.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage any vapors.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [oakwoodchemical.com]
- 3. 3-bromo-4-methoxybenzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Bromo-3-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-Bromo-3-methoxybenzenesulfonyl chloride (CAS No. 1215295-91-2). Adherence to these procedures is essential for ensuring laboratory safety and maintaining compliance with regulatory standards.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and may react with water to liberate toxic gases.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1215295-91-2 | [1] |
| Hazard Class | 8 (Corrosive) | [3] |
| Packing Group | II or III | |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Storage Temperature | 4°C |
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and dust, preventing severe eye damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact and chemical burns.[3][5] |
| Body Protection | Chemical-resistant lab coat or apron.[3][6] | Protects against skin exposure from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If dust is generated, a NIOSH-approved respirator for acid gases and particulates is recommended. | Prevents inhalation of irritating dust and potential reaction products.[7] |
2. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from reception to use in experimental settings.
2.1. Receiving and Storage
-
Inspect Container: Upon receipt, inspect the container for any signs of damage or leaks.
-
Label Verification: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8] Keep the container tightly sealed and store at 4°C for long-term stability. The storage area should be away from incompatible materials such as bases, oxidizing agents, and strong acids.[2][3]
2.2. Handling and Use
-
Work Area Preparation: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][8]
-
Personal Protective Equipment: Before handling, don all required PPE as detailed in the table above.
-
Dispensing: When weighing or transferring the solid, minimize the creation of dust. Use appropriate tools (e.g., a spatula) and handle with care.
-
Reactions: When adding to a reaction, do so slowly and in a controlled manner, especially if the reaction medium contains water or other protic solvents, as this can lead to the release of toxic gas.[2]
3. Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Waste Type: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][10]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Water-Reactive).[9]
-
Compatibility: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is kept securely closed when not in use.[11]
3.2. Decontamination and Disposal of Empty Containers
-
Triple Rinsing: Empty containers should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Rinsate Collection: The rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[9]
-
Container Disposal: Once properly decontaminated, the empty container can be disposed of as non-hazardous laboratory glass or plastic.
3.3. Spill Management
-
Evacuation: In case of a spill, evacuate all non-essential personnel from the area.[9]
-
Control Vapors: Ensure the fume hood is operational to manage any dust or vapors.
-
Containment: For small spills, carefully scoop the solid material into a designated hazardous waste container. Avoid raising dust. Do not use water to clean up the spill.[9]
-
Decontamination: Clean the spill area with a suitable absorbent material, which should then be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[9]
4. Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Handling Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. fishersci.com [fishersci.com]
- 8. actenviro.com [actenviro.com]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
